Product packaging for 5-Hydroxy-2-nitropyridine(Cat. No.:CAS No. 15206-26-5)

5-Hydroxy-2-nitropyridine

Cat. No.: B096767
CAS No.: 15206-26-5
M. Wt: 140.1 g/mol
InChI Key: LJFLBSBHQDJFQT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitropyridine is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B096767 5-Hydroxy-2-nitropyridine CAS No. 15206-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLBSBHQDJFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376515
Record name 5-Hydroxy-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15206-26-5
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-2-nitropyridine.

Introduction

This compound, also known by its tautomeric name 5-nitro-2-pyridone, is a key heterocyclic organic compound. It serves as a vital intermediate in the synthesis of a wide range of molecules within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group, makes it a versatile building block for developing more complex compounds, including antiviral and antibacterial agents.[1]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data summaries, and workflow visualizations to support researchers in their work. A crucial chemical feature of this compound is its existence in a tautomeric equilibrium between the hydroxy-pyridine and the more stable pyridone form.

Key Identifiers:

  • Chemical Name: this compound

  • Synonyms: 5-Nitro-2-pyridinol, 5-Nitro-2(1H)-pyridinone, 5-Nitro-2-pyridone[2]

  • CAS Number: 5418-51-9[3]

  • Molecular Formula: C₅H₄N₂O₃[3]

  • Molecular Weight: 140.10 g/mol [4]

Synthesis Methodologies

Several synthetic routes to this compound have been established. The most common methods start from readily available pyridine derivatives such as 2-aminopyridine or 2-amino-5-nitropyridine.

One-Pot Synthesis from 2-Aminopyridine

A highly efficient one-pot method involves the nitration of 2-aminopyridine followed by a diazotization and hydrolysis sequence.[5] This process avoids the isolation of intermediates, which can streamline production and reduce waste.[5][6]

G A 2-Aminopyridine B Nitration Intermediate (2-Amino-5-nitropyridine) A->B  1. Conc. H₂SO₄  2. Conc. HNO₃  (40-50°C) C Diazonium Salt Intermediate B->C  1. Quench (Ice Water)  2. NaNO₂ (aq)  (0-10°C) D This compound C->D  Hydrolysis &  Work-up G A 2-Amino-5-nitropyridine B Sodium Salt Intermediate A->B  10% NaOH (aq)  Reflux (~102°C) C This compound B->C  Neutralize with HCl G cluster_main Characterization Workflow cluster_purity Methods cluster_structure Methods A Crude Product B Purification (e.g., Recrystallization) A->B C Purity Analysis B->C D Structural Elucidation B->D E Final Characterized Compound C->E P1 HPLC / GC C->P1 P2 Melting Point C->P2 D->E S1 NMR (¹H, ¹³C) D->S1 S2 FT-IR D->S2 S3 Mass Spec. D->S3

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Hydroxy-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitropyridine, also known as 2-hydroxy-5-nitropyridine or 5-nitro-2-pyridinol, is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and handling, tailored for professionals in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

This compound is typically a crystalline solid at room temperature, with its appearance ranging from white to light yellow or beige, depending on its purity.[1]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O₃[1]
Molecular Weight 140.10 g/mol [1]
Appearance White to gray to brown or light yellow to beige crystalline powder[1]
Melting Point 185 - 192 °C[2]
Boiling Point 443.8 °C (Predicted)[3]
Solubility Soluble in hot water and alkali liquors; sparingly soluble in most common organic solvents.[1][4][1][4]
Chemical Properties

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic pyridine ring.

Tautomerism: A key chemical feature of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. This compound can exist in equilibrium with 5-nitro-2(1H)-pyridinone. The position of this equilibrium can be influenced by factors such as the solvent and pH.

synthesis_workflow start 2-Aminopyridine step1 Nitration (Conc. H₂SO₄, Conc. HNO₃) start->step1 intermediate Nitrated Intermediate step1->intermediate step2 Diazotization & Hydrolysis (NaNO₂, H₂O) intermediate->step2 product This compound step2->product

References

In-Depth Technical Guide on the Prospective Crystal Structure Analysis of 5-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitropyridine is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development and materials engineering. To date, a definitive experimental crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the methodologies required for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, based on established protocols for analogous compounds. Furthermore, it presents a prospective analysis of its potential crystal structure and intermolecular interactions, offering a valuable resource for researchers embarking on the structural characterization of this and related nitropyridine derivatives.

Introduction

This compound belongs to the nitropyridine family, a class of compounds extensively studied for their diverse chemical reactivity and biological activities. The presence of both a hydroxyl (electron-donating) and a nitro (electron-withdrawing) group on the pyridine ring suggests the potential for interesting electronic properties and intermolecular interactions, which are best understood through detailed crystal structure analysis. This document outlines the necessary experimental procedures to achieve this and provides a theoretical framework for what might be expected.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3-hydroxypyridine. The following protocol is adapted from established methods.

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃, sp gr 1.50)

  • Ice

  • Water

  • Ether or Methylene Chloride

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • With efficient stirring and cooling in an ice-water bath, gradually add 3-hydroxypyridine to concentrated sulfuric acid. Maintain the temperature below 30°C.

  • Prepare a cold mixture of nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the pyridine solution, keeping the reaction temperature between 40-45°C.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Pour the mixture into a beaker of ice and water.

  • Neutralize the solution to a pH of 1-4.

  • Extract the product using ether or methylene chloride.

  • Dry the organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by sublimation or recrystallization.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. Slow evaporation is a widely used and effective method.

Materials:

  • Purified this compound

  • A suitable solvent (e.g., methanol, ethanol, or a solvent mixture)

  • Small, clean vials or beakers

  • Parafilm or a loosely fitting cap

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with parafilm and pierce a few small holes in it, or use a cap that is not airtight. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their structure can be determined using SCXRD.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure should have low residual factors (R-factors) and a good-of-fit (GOOF) value.

Prospective Crystal Structure Data

While experimental data is unavailable, we can anticipate some structural features based on related compounds. The data presented in Table 1 are hypothetical and serve as a guide for what might be expected from an experimental determination.

Parameter Anticipated Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c or Pca2₁)
a (Å) 5 - 10
b (Å) 10 - 15
c (Å) 10 - 20
α (°) 90
β (°) 90 - 110 (for monoclinic)
γ (°) 90
Volume (ų) 500 - 1000
Z 4
Calculated Density (g/cm³) 1.5 - 1.7
Hydrogen Bonding Expected O-H···N or O-H···O interactions
π-π Stacking Likely between pyridine rings

Table 1: Prospective Crystallographic Data for this compound.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is depicted in the following diagram.

experimental_workflow synthesis Synthesis of This compound purification Purification (Sublimation/Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization scxrd Single-Crystal X-ray Diffraction Data Collection crystallization->scxrd data_reduction Data Reduction and Correction scxrd->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis (CIF generation) structure_refinement->validation

Experimental workflow for crystal structure analysis.

Conclusion

This technical guide provides a foundational framework for the successful crystal structure analysis of this compound. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance the understanding and application of this compound. The prospective data and workflow visualization serve as valuable tools for planning and executing these experiments. The determination of the crystal structure of this compound will undoubtedly contribute to the broader fields of medicinal chemistry and materials science.

Solubility Profile of 2-Hydroxy-5-nitropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-hydroxy-5-nitropyridine. It is important to note that literature primarily addresses the isomer 2-hydroxy-5-nitropyridine, while data for 5-hydroxy-2-nitropyridine is exceptionally scarce. This document focuses on the former, presenting qualitative solubility information, a detailed experimental protocol for solubility determination, and a workflow diagram to aid in experimental design.

Data Presentation: Qualitative Solubility of 2-Hydroxy-5-nitropyridine

Currently, there is a lack of quantitative solubility data for 2-hydroxy-5-nitropyridine in public literature. The available information is qualitative and is summarized in the table below.

SolventTemperatureSolubility
Hot WaterElevatedSoluble[1][2]
Alkali LiquorAmbientSoluble[1][2]
Most Organic SolventsAmbientInsoluble[1][2]
Dimethyl Sulfoxide (DMSO)AmbientSlightly Soluble[1]
MethanolAmbientVery Slightly Soluble[1]
EthanolAmbientBetter solubility than in water[3]
DichloromethaneAmbientBetter solubility than in water[3]

Experimental Protocols: Gravimetric Method for Solubility Determination

For researchers seeking to quantify the solubility of 2-hydroxy-5-nitropyridine, the gravimetric method is a reliable and well-established technique. The following protocol outlines the steps for determining the solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of 2-hydroxy-5-nitropyridine in a specific organic solvent at a controlled temperature.

Materials:

  • 2-hydroxy-5-nitropyridine

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2-hydroxy-5-nitropyridine to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of solid material.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature, avoiding the transfer of any solid particles.

    • Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.

    • Record the exact weight of the dish/vial with the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used to ensure complete removal of the solvent without decomposing the solute.

    • Once the solvent is fully evaporated, place the dish/vial in an oven at a temperature below the melting point of 2-hydroxy-5-nitropyridine to dry the solid residue to a constant weight.

    • Cool the dish/vial in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final constant weight of the dish/vial with the dry solid.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of 2-hydroxy-5-nitropyridine.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample weigh_solution Weigh Filtered Solution filter_sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry_solid Dry Solid to Constant Weight evaporate->dry_solid weigh_solid Weigh Dry Solid dry_solid->weigh_solid calculate Calculate Solubility weigh_solid->calculate end_node End calculate->end_node

Caption: Gravimetric Method Workflow.

References

A Comprehensive Technical Guide to 2-Hydroxy-5-nitropyridine (CAS 5418-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, synthesis, and hazards associated with 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Properties and Identification

2-Hydroxy-5-nitropyridine is a pyridine derivative characterized by a hydroxyl group at the 2-position and a nitro group at the 5-position.[1] It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, it is a precursor in the synthesis of Sofinicline.[2]

Table 1: Chemical and Physical Properties of 2-Hydroxy-5-nitropyridine

PropertyValueSource(s)
CAS Number 5418-51-9[3][4][5]
Molecular Formula C₅H₄N₂O₃[3][4][5]
Molecular Weight 140.10 g/mol [4][6]
Appearance Light yellow to beige crystalline powder[6]
Melting Point 188-191 °C[6]
Solubility Soluble in hot water and alkali liquors; sparingly soluble in water; insoluble in most organic solvents.[1][6]
pKa 8.06 ± 0.10 (Predicted)[1]
InChI InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8)[3][4]
InChIKey XKWSQIMYNVLGBO-UHFFFAOYSA-N[3][4]
Canonical SMILES C1=CC(=O)N=C(C1)--INVALID-LINK--[O-][1]

Synthesis of 2-Hydroxy-5-nitropyridine

Several synthetic routes to 2-Hydroxy-5-nitropyridine have been reported, primarily starting from 2-aminopyridine or 2-amino-5-nitropyridine.

Synthesis from 2-Aminopyridine (One-Pot Method)

A one-pot synthesis method starting from 2-aminopyridine offers an efficient route.[7] This process involves the nitration of 2-aminopyridine followed by a diazotization reaction.

Experimental Protocol:

  • In a reaction vessel, add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.[7]

  • Add concentrated nitric acid, with a molar ratio of nitric acid to 2-aminopyridine between 0.9:1 and 1.0:1.[7]

  • After the addition is complete, stir the mixture at 40-50 °C.[7]

  • Upon completion of the nitration, quench the reaction by adding the solution to water, controlling the temperature between 0-10 °C.[7]

  • Perform a diazotization reaction by the dropwise addition of an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to 2-aminopyridine should be between 1.5:1 and 1.7:1.[7]

  • Adjust the acid concentration by adding a suitable amount of ammonia water.[7]

  • Filter the resulting solution and dry the filter cake to obtain 2-Hydroxy-5-nitropyridine.[7]

Synthesis_from_2_Aminopyridine cluster_nitration Nitration cluster_diazotization Diazotization & Hydrolysis cluster_workup Work-up 2-Aminopyridine 2-Aminopyridine H2SO4_HNO3 Conc. H₂SO₄ Conc. HNO₃ (10-20°C -> 40-50°C) 2-Aminopyridine->H2SO4_HNO3 1. Nitrated_Intermediate Nitrated Intermediate in Sulfuric Acid H2SO4_HNO3->Nitrated_Intermediate 2. Quench Quench with Water (0-10°C) Nitrated_Intermediate->Quench 3. NaNO2 aq. NaNO₂ (0-10°C) Quench->NaNO2 4. Diazonium_Salt Diazonium Salt Intermediate NaNO2->Diazonium_Salt 5. Hydrolysis Hydrolysis Diazonium_Salt->Hydrolysis 6. Product 2-Hydroxy-5-nitropyridine Hydrolysis->Product 7. Isolate Neutralization Adjust pH with Ammonia Water Product->Neutralization Filtration Filter Neutralization->Filtration Drying Dry Filtration->Drying Final_Product Pure 2-Hydroxy-5-nitropyridine Drying->Final_Product Synthesis_from_2_Amino_5_nitropyridine Start 2-Amino-5-nitropyridine Reagents 1. 15% HCl 2. aq. NaNO₂ (20%) Start->Reagents Reaction Reaction at 40°C Reagents->Reaction Concentration Concentration (Reduced Pressure) Reaction->Concentration Precipitation Cooling and Precipitation Concentration->Precipitation Isolation Wash with Ice Water and Dry Precipitation->Isolation Product 2-Hydroxy-5-nitropyridine Isolation->Product Applications cluster_applications Key Applications as a Synthetic Intermediate Compound 2-Hydroxy-5-nitropyridine (CAS 5418-51-9) Pharma Pharmaceuticals Compound->Pharma Used in the synthesis of Agro Agrochemicals Compound->Agro Used in the synthesis of Research Chemical Research Compound->Research Used as a versatile reagent Sofinicline Sofinicline (Nicotinic Acetylcholine Receptor Agonist) Pharma->Sofinicline Antivirals Antiviral Agents Pharma->Antivirals Antibacterials Antibacterial Agents Pharma->Antibacterials Herbicides Herbicides Agro->Herbicides PGRs Plant Growth Regulators Agro->PGRs

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of nitropyridines, a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. The introduction of a nitro group profoundly alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic attack while strongly activating it for nucleophilic substitution. This dual nature makes nitropyridines versatile intermediates for the synthesis of a wide array of functionalized molecules. This document details the reaction mechanisms, regioselectivity, and quantitative data of these transformations, supplemented with detailed experimental protocols and logical diagrams to facilitate a deeper understanding and practical application.

The Electronic Influence of the Nitro Group on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the carbocyclic system. This effect is particularly pronounced at the α (2,6) and γ (4) positions. The addition of a strongly electron-withdrawing nitro group (—NO₂) further depletes the ring of electron density through both inductive (-I) and resonance (-R) effects. This severe electron deficiency dictates the reactivity of nitropyridines, making electrophilic substitution exceedingly difficult and nucleophilic substitution the predominant and synthetically useful pathway.

Electrophilic Aromatic Substitution: A Challenging Transformation

Direct electrophilic aromatic substitution (EAS) on nitropyridines is generally not a viable synthetic route. The combined electron-withdrawing effects of the ring nitrogen and the nitro group create a highly electron-poor system that is resistant to attack by electrophiles. Reactions such as nitration or halogenation, which are common for benzene derivatives, typically fail or require exceptionally harsh conditions with poor yields.

A more successful strategy involves the N-oxidation of the pyridine ring prior to electrophilic attack. The N-oxide functionality is an activating group that can donate electron density back to the ring, thereby facilitating electrophilic substitution, particularly at the 4-position. The N-oxide can then be removed in a subsequent step.

Example: Nitration of Pyridine-N-Oxide

A common method to introduce a nitro group onto a pyridine ring is through the nitration of pyridine-N-oxide. The N-oxide group activates the ring, directing the nitration primarily to the 4-position.

Nucleophilic Substitution Reactions: The Predominant Reactive Pathway

Nitropyridines are highly susceptible to nucleophilic attack, providing a robust platform for the synthesis of substituted pyridines. The nitro group, particularly when positioned ortho or para to a leaving group or a hydrogen atom, effectively stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group (typically a halide) on the nitropyridine ring. The reaction proceeds via a two-step addition-elimination mechanism. The rate and regioselectivity of the reaction are dictated by the position of the nitro group relative to the leaving group. Activation is most effective when the nitro group is at the 2- or 4-position relative to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate by both the nitro group and the ring nitrogen.

Quantitative Comparison of SNAr Reactivity

The reactivity of chloronitropyridine isomers varies significantly based on the substitution pattern. The following table summarizes the second-order rate constants for the reaction of various isomers with piperidine, providing a clear quantitative comparison.[1]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low
Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines.[2][3][4] In this reaction, a carbanion bearing a leaving group at the nucleophilic carbon atom attacks the ring at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. Following the formation of the anionic σ-adduct, a base-induced β-elimination of the leaving group from the carbanion and a proton from the ring restores aromaticity.

Examples of Vicarious Nucleophilic Substitution on 3-Nitropyridines

The following table presents the yields of VNS reactions between various 3-nitropyridine derivatives and sulfone-stabilized carbanions.[2][3]

3-Nitropyridine SubstrateAlkyl Phenyl Sulfone ReagentProductYield (%)
3-NitropyridineMethyl phenyl sulfone4-Methyl-3-nitropyridine85
3-NitropyridineEthyl phenyl sulfone4-Ethyl-3-nitropyridine81
3-NitropyridineIsobutyl phenyl sulfone4-Isobutyl-3-nitropyridine92
2-Chloro-3-nitropyridineMethyl phenyl sulfone2-Chloro-4-methyl-3-nitropyridine71
2-Methoxy-3-nitropyridineMethyl phenyl sulfone2-Methoxy-4-methyl-3-nitropyridine83

Detailed Experimental Protocols

Synthesis of 4-Nitropyridine N-Oxide via Electrophilic Nitration

Objective: To synthesize 4-nitropyridine N-oxide by the electrophilic nitration of pyridine N-oxide.

Materials:

  • Pyridine N-oxide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Acetone

Procedure:

  • Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL of fuming nitric acid. While cooling in an ice bath and stirring, slowly add 30 mL of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

  • Nitration: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from acetone to yield pure 4-nitropyridine N-oxide.

Synthesis of 2-Chloro-5-nitropyridine

Objective: To synthesize 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine.

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ice water

  • 40 wt% aqueous sodium hydroxide solution (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.

  • Chlorination: Stir the mixture and heat to 100-105°C for 5 hours.

  • Work-up: After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure. Slowly pour the residue into 120 g of ice water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution. Separate the layers and extract the aqueous layer three times with dichloromethane.

  • Isolation: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the dichloromethane by distillation to obtain 2-chloro-5-nitropyridine.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize N-benzyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine and benzylamine.

Materials:

  • 2-Chloro-5-nitropyridine

  • Benzylamine

  • Triethylamine

  • Anhydrous ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Reagent Addition: Dissolve the starting material in anhydrous ethanol (to a concentration of approx. 0.1 M). Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Protocol for Vicarious Nucleophilic Substitution (VNS)

Objective: To synthesize 4-methyl-3-nitropyridine from 3-nitropyridine and methyl phenyl sulfone.

Materials:

  • 3-Nitropyridine

  • Methyl phenyl sulfone

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl phenyl sulfone (1.2 equiv) in anhydrous DMF.

  • Carbanion Formation: Cool the solution to -60°C. Add a solution of KHMDS (2.5 equiv) in THF dropwise, maintaining the temperature below -50°C. Stir the mixture for 15 minutes at this temperature to ensure complete carbanion formation.

  • Nucleophilic Attack: Add a solution of 3-nitropyridine (1.0 equiv) in anhydrous DMF dropwise to the carbanion solution at -60°C. The reaction mixture typically develops a deep color. Stir for 3 minutes at this temperature.[3]

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-3-nitropyridine.

Visualizations of Reaction Mechanisms and Workflows

Reaction Mechanisms

Caption: General mechanism of SNAr on a chloronitropyridine.

Caption: General mechanism of VNS on 3-nitropyridine.

Experimental Workflow

SNAr_Workflow General Workflow for SNAr Reaction A 1. Dissolve Chloronitropyridine in Anhydrous Solvent B 2. Add Nucleophile (e.g., Amine) and Base A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Concentrate (Remove Solvent) C->D E 5. Aqueous Work-up (Extraction with Ethyl Acetate/Water) D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate in Vacuo F->G H 8. Purify by Column Chromatography G->H I 9. Isolate Pure Product H->I

References

The Intricacies of Pyridine Nitration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms governing the nitration of pyridine, a fundamental transformation in the synthesis of valuable nitrogen-containing heterocyclic compounds. Understanding the nuances of these mechanisms is paramount for researchers and professionals in drug development and materials science, where precise control over regioselectivity and yield is critical. This document details the challenges associated with direct nitration, explores more efficient alternative pathways, and presents key quantitative data and experimental protocols.

The Challenge of Direct Electrophilic Nitration

Pyridine's electronic nature presents a significant hurdle for direct electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom makes it a potent site for electrophilic attack, and under the strongly acidic conditions required for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is readily protonated. This protonation forms the pyridinium ion, which is highly electron-deficient and thus strongly deactivated towards further electrophilic attack on the ring.[1][2] Consequently, direct nitration of pyridine requires harsh reaction conditions, such as high temperatures and the use of fuming nitric acid, and typically results in very low yields of the desired 3-nitropyridine.[1][3] The positions ortho (2- and 6-) and para (4-) to the nitrogen are the most deactivated, leading to preferential, albeit inefficient, substitution at the meta (3- and 5-) positions.[3][4]

Alternative Strategies for Pyridine Nitration

To circumvent the challenges of direct nitration, several more effective strategies have been developed. These methods either modify the pyridine ring to make it more susceptible to nitration or employ alternative reaction mechanisms that do not proceed via a classical EAS pathway.

Nitration of Pyridine-N-Oxide

A widely employed and effective method involves the initial oxidation of pyridine to pyridine-N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and directs the incoming nitro group to this position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine. This approach offers significantly higher yields compared to direct nitration.[5][6]

The Dinitrogen Pentoxide (DNP) Method: A Mechanistic Detour

A significant advancement in pyridine nitration involves the use of dinitrogen pentoxide (N₂O₅). This method, often referred to as Bakke's procedure, provides good yields of 3-nitropyridine.[1] The reaction is believed to proceed through a mechanism that is distinct from direct electrophilic substitution.

The proposed mechanism involves the initial formation of an N-nitropyridinium ion.[1][7] Subsequent treatment with a nucleophile, such as sulfur dioxide or sodium bisulfite, leads to the formation of unstable dihydropyridine intermediates.[7][8] The final step is a regioselective[3][9] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, followed by rearomatization to yield 3-nitropyridine.[1][8] This pathway bypasses the highly deactivated pyridinium ion intermediate of direct nitration.

Quantitative Data Summary

The following table summarizes the typical yields for different pyridine nitration methods, providing a clear comparison of their efficiencies.

Nitration MethodProductTypical Yield (%)References
Direct Nitration (HNO₃/H₂SO₄)3-NitropyridineVery Low[1]
Nitration of Pyridine-N-Oxide4-Nitropyridine-N-Oxide42[5]
Dinitrogen Pentoxide (N₂O₅) followed by NaHSO₃3-Nitropyridine77[1]
Nitric Acid in Trifluoroacetic Anhydride3-Nitropyridines10-83[6][10]

Experimental Protocols

General Procedure for the Nitration of Pyridine-N-Oxide

This protocol is adapted from established laboratory procedures for the synthesis of 4-nitropyridine-N-oxide.[5]

1. Preparation of the Nitrating Mixture:

  • In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring.

  • Allow the mixture to warm to room temperature before use.

2. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the pyridine-N-oxide to 60°C.

3. Addition of Nitrating Agent:

  • Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over a period of 30 minutes.

  • The internal temperature will initially drop to around 40°C.

4. Reaction:

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

5. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Neutralize the solution by the portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause the precipitation of a yellow solid.

  • Collect the crude product by filtration.

  • The crude product can be purified by recrystallization from acetone.

General Procedure for the Nitration of Pyridine using Dinitrogen Pentoxide

This protocol is based on the general principles of Bakke's procedure.[1][7]

1. Formation of the N-nitropyridinium salt:

  • In a suitable organic solvent (e.g., CH₂Cl₂ or liquid SO₂), treat pyridine with a solution of dinitrogen pentoxide (N₂O₅) at a low temperature to form the N-nitropyridinium salt.

2. Nucleophilic Addition and Rearrangement:

  • To the solution containing the N-nitropyridinium salt, add an aqueous solution of sodium bisulfite (NaHSO₃) or bubble sulfur dioxide (SO₂) gas through the mixture.

  • This initiates the formation of dihydropyridine intermediates and the subsequent[3][9] sigmatropic rearrangement.

3. Work-up:

  • After the reaction is complete, neutralize the mixture and extract the 3-nitropyridine with a suitable organic solvent.

  • The product can be purified by standard techniques such as chromatography or distillation.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways for the nitration of pyridine.

Pyridine_Nitration_Pathways Pyridine Pyridine Pyridinium Pyridinium Ion (Deactivated) Pyridine->Pyridinium H⁺ (HNO₃/H₂SO₄) Pyridine_N_Oxide Pyridine-N-Oxide Pyridine->Pyridine_N_Oxide Oxidation N_Nitro_Pyridinium N-Nitropyridinium Ion Pyridine->N_Nitro_Pyridinium N₂O₅ Three_Nitro 3-Nitropyridine (Low Yield) Pyridinium->Three_Nitro NO₂⁺ (Harsh Conditions) Four_Nitro_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->Four_Nitro_N_Oxide HNO₃/H₂SO₄ Four_Nitro 4-Nitropyridine Four_Nitro_N_Oxide->Four_Nitro Deoxygenation Dihydropyridine Dihydropyridine Intermediate N_Nitro_Pyridinium->Dihydropyridine SO₂/HSO₃⁻ Three_Nitro_DNP 3-Nitropyridine (Good Yield) Dihydropyridine->Three_Nitro_DNP [1,5] Sigmatropic Shift

Caption: Overview of Pyridine Nitration Pathways.

DNP_Mechanism cluster_reactants cluster_reagents Pyridine Pyridine N_Nitro_Pyridinium N-Nitropyridinium Ion Pyridine->N_Nitro_Pyridinium Attack on N₂O₅ N2O5 N₂O₅ Dihydropyridine_Intermediate N-Nitro-dihydropyridine Intermediate N_Nitro_Pyridinium->Dihydropyridine_Intermediate Nucleophilic attack by HSO₃⁻ HSO3 HSO₃⁻ Transition_State [1,5] Sigmatropic Shift Transition State Dihydropyridine_Intermediate->Transition_State Rearrangement Three_Nitropyridine 3-Nitropyridine Dihydropyridine_Intermediate->Three_Nitropyridine Elimination of HSO₃⁻ Transition_State->Three_Nitropyridine HSO3_elim -HSO₃⁻

Caption: Mechanism of the DNP Method for Pyridine Nitration.

References

A Technical Guide to the Discovery and History of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitropyridine derivatives. These compounds are pivotal precursors in the development of a wide range of pharmaceuticals, agrochemicals, and materials. This document details key historical synthetic routes, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for seminal reactions.

Early Discoveries and the Challenge of Pyridine Nitration

The pyridine ring, an aromatic heterocycle, presents a significant challenge to direct electrophilic substitution, such as nitration. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making reactions sluggish and often requiring harsh conditions.[1][2] Early attempts at direct nitration of pyridine resulted in very low yields and were of little synthetic value.[3]

A breakthrough in the synthesis of nitropyridines came with the understanding that modifying the pyridine ring could facilitate nitration. The oxidation of the pyridine nitrogen to form a pyridine N-oxide was a pivotal discovery.[1] The N-oxide group activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. This strategy allows for the synthesis of 4-nitropyridine-N-oxide, which can then be deoxygenated to yield 4-nitropyridine.[4][5]

Another significant historical development was the Chichibabin reaction, discovered by Aleksei Chichibabin in 1914.[6] This reaction provides a direct method for the amination of pyridine to produce 2-aminopyridine derivatives using sodium amide.[6][7] These aminopyridines can then serve as precursors for the synthesis of other substituted pyridines. The Chichibabin reaction is a nucleophilic substitution of a hydride ion.[6]

Key Synthetic Methodologies

The synthesis of nitropyridine derivatives has evolved significantly over the years, with several key methodologies becoming standard in both laboratory and industrial settings.

Nitration of Pyridine N-Oxide

The nitration of pyridine N-oxide is a widely used method for the preparation of 4-nitropyridine-N-oxide. This intermediate is a versatile precursor for various 4-substituted pyridines.

Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide [4][8]

  • Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring.[8] Allow the mixture to warm to 20°C before use.[8]

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.[8]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40°C.[8]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[4][8]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.[8] Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause a yellow solid to precipitate.[4][8]

  • Isolation: Collect the solid by filtration. Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization from acetone.[4][8]

The Chichibabin Amination Reaction

The Chichibabin reaction is a classic method for producing 2-aminopyridine, a key intermediate for many derivatives.[7][9]

Experimental Protocol: Synthesis of 2-Aminopyridine via Chichibabin Reaction [6][10]

  • Reaction Setup: In a reaction vessel suitable for high temperatures and inert atmosphere, dissolve pyridine in an inert solvent such as xylene or toluene.[6][10]

  • Reagent Addition: Add sodium amide (NaNH₂) to the pyridine solution. The reaction can also be carried out at low temperatures in liquid ammonia using potassium amide (KNH₂).[7]

  • Heating: Heat the reaction mixture. The temperature will depend on the solvent used (e.g., boiling toluene).[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by the evolution of hydrogen gas.[6]

  • Quenching and Work-up: After the reaction is complete, cool the mixture and carefully quench with water to hydrolyze the sodium salt of the product.[7][10] An acidic workup may be required to ensure the formation of 2-aminopyridine.[6]

  • Isolation: The product can be isolated by extraction and further purified by distillation or recrystallization.

Synthesis of Chloropyridine Precursors

2-Chloropyridine is a crucial starting material for the synthesis of various nitropyridine derivatives and other substituted pyridines.[11][12]

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-oxide [13][14]

  • Reaction Setup: In a flask, dissolve 9.5 g (100 mmol) of pyridine-N-oxide and 12.1 g (120 mmol) of triethylamine in 76-100 mL of dichloromethane.[13]

  • Reagent Addition: Prepare a solution of 18.7 g (120 mmol) of phosphorus oxychloride (POCl₃) in 50 mL of dichloromethane. Add this solution dropwise to the stirred pyridine-N-oxide solution at 10°C.[13]

  • Reaction: Stir the reaction mixture for 30 minutes at room temperature and then reflux for 1 hour.[13]

  • Work-up: Pour the mixture into 30 mL of water and neutralize with 2M NaOH.[13]

  • Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry, and concentrate to obtain 2-chloropyridine. This method can achieve a yield of up to 90% with high regioselectivity.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of important pyridine derivatives.

Table 1: Synthesis of 4-Nitropyridine-N-oxide

ParameterValueReference
Starting MaterialPyridine-N-oxide[8]
Nitrating AgentHNO₃ / H₂SO₄[8]
Reaction Temperature125-130°C[8]
Reaction Time3 hours[8]
Yield42%[8]

Table 2: Synthesis of 2-Chloropyridine

ParameterValueReference
Starting MaterialPyridine-N-oxide[13]
Chlorinating AgentPOCl₃[13]
AdditiveTriethylamine[13]
Reaction TemperatureReflux[13]
Yield90%[14]
Selectivity (2-chloro)99.2%[14]

Table 3: Synthesis of 2-Aminopyridines from 2-Mercaptopyridine Precursor [15]

EntryAmineConditionsYield (%)
aPyrrolidineA: 50 °C83
bPiperidineB: rt85
cMorpholineC: 50 °C92
dN-MethylpiperazineC: 50 °C95
eBenzylamineC: 50 °C91
Conditions: A: 4.0 eq. amine, DMSO, 50 °C; B: neat amine, rt; C: neat amine, 50 °C.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key reaction mechanisms and experimental workflows.

Chichibabin_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Pyridine Pyridine step1 1. Nucleophilic Addition Pyridine->step1 SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->step1 Intermediate σ-complex (Meisenheimer adduct) step1->Intermediate step2 2. Elimination of Hydride (H⁻) Intermediate->step2 SodiumSalt Sodium salt of 2-Aminopyridine step2->SodiumSalt step3 3. Work-up (H₂O) SodiumSalt->step3 Product 2-Aminopyridine step3->Product Nitration_Pyridine_N_Oxide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation NitratingAcid Prepare Nitrating Acid (HNO₃ + H₂SO₄) Addition Dropwise addition of Nitrating Acid NitratingAcid->Addition PyridineOxide Heat Pyridine-N-Oxide (60°C) PyridineOxide->Addition Heating Heat to 125-130°C for 3 hours Addition->Heating Cooling Cool to RT and pour onto ice Heating->Cooling Neutralization Neutralize with Na₂CO₃ (pH 7-8) Cooling->Neutralization Precipitation Precipitation of yellow solid Neutralization->Precipitation Filtration Filter the solid Precipitation->Filtration Extraction Extract with Acetone Filtration->Extraction FinalProduct 4-Nitropyridine-N-oxide Extraction->FinalProduct

References

Methodological & Application

One-Pot Synthesis of 2-Hydroxy-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a one-pot synthesis of 2-hydroxy-5-nitropyridine, an important intermediate in the pharmaceutical and agrochemical industries. The described method, adapted from patent CN112745259A, offers a streamlined and efficient alternative to traditional multi-step procedures by combining nitration and diazotization reactions in a single reaction vessel.[1][2] This process minimizes waste and reduces production costs.[1][2] This application note includes a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow to facilitate successful implementation in a laboratory setting.

Introduction

2-Hydroxy-5-nitropyridine is a key building block in the synthesis of various bioactive molecules, including antimalarial drugs and fungicides.[2] Traditional synthesis methods often involve separate steps for the nitration of an aminopyridine precursor followed by hydrolysis, a process that can be time-consuming and generate significant aqueous waste.[2] The one-pot method presented here circumvents these issues by performing the nitration of 2-aminopyridine and the subsequent diazotization and hydrolysis in a continuous sequence. This approach not only improves efficiency but also simplifies the purification process.[1]

Reaction Scheme

The overall transformation involves the conversion of 2-aminopyridine to 2-hydroxy-5-nitropyridine in a one-pot process. The reaction proceeds through the nitration of the pyridine ring, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol

This protocol is based on the method described in patent CN112745259A.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Ammonia Water (NH₃·H₂O)

  • Deionized Water

  • Ice

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Nitration:

    • In a reaction vessel, add concentrated sulfuric acid.

    • While stirring and maintaining the temperature between 10-20 °C using an ice bath, add 2-aminopyridine in portions. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.[1]

    • Once the 2-aminopyridine has dissolved, add concentrated nitric acid dropwise, ensuring the temperature remains between 10-20 °C. The molar ratio of concentrated nitric acid to 2-aminopyridine should be in the range of 0.9:1 to 1.0:1.[1]

    • After the addition is complete, raise the temperature to 40-50 °C and continue stirring for 4-5 hours.[1]

  • Quenching and Diazotization:

    • Prepare a separate vessel with ice water.

    • Slowly add the reaction mixture from the nitration step to the ice water, ensuring the temperature of the quenched solution is maintained between 0-10 °C.[1]

    • Prepare an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to the initial 2-aminopyridine should be between 1.5:1 and 1.7:1.[1]

    • Add the sodium nitrite solution dropwise to the quenched reaction mixture while vigorously stirring and maintaining the temperature at 0-10 °C.[1]

  • Neutralization and Isolation:

    • After the diazotization is complete, slowly add ammonia water to the reaction mixture to adjust the acid concentration to 25-30%.[1]

    • The product will precipitate out of the solution.

    • Filter the precipitate using a Büchner funnel and wash the filter cake with cold water.

  • Drying:

    • Dry the collected solid in a drying oven to obtain the final product, 2-hydroxy-5-nitropyridine.

Quantitative Data

The following table summarizes the reactant quantities and expected yield as detailed in the source patent.[1]

Reactant/ProductMolar Ratio (relative to 2-aminopyridine)Mass Ratio (relative to 2-aminopyridine)Example Quantity
2-Aminopyridine1.01.0100.0 kg
Concentrated Sulfuric Acid-8:1 - 10:11000 kg
Concentrated Nitric Acid0.9:1 - 1.0:1-92.8 kg
Sodium Nitrite1.5:1 - 1.7:1-110.1 kg
Ammonia Water--600 kg
2-Hydroxy-5-nitropyridine - - 84.5 kg (56.7% Yield)

Product Characterization:

  • ¹H NMR (DMSO-d₆, TMS): δ 6.41-6.43 (d, 1H), δ 8.10-8.14 (q, 1H), δ 8.65 (d, 1H), δ 12.63 (s, 1H).[1]

Workflow Diagram

One_Pot_Synthesis A 2-Aminopyridine S1 Nitration (10-20°C -> 40-50°C) A->S1 B Conc. H₂SO₄ B->S1 C Conc. HNO₃ C->S1 D NaNO₂ Solution S3 Diazotization (0-10°C) D->S3 E Ammonia Water S4 Neutralization & Precipitation E->S4 F Ice Water S2 Quenching (0-10°C) F->S2 S1->S2 S2->S3 S3->S4 S5 Filtration & Drying S4->S5 P 2-Hydroxy-5-nitropyridine S5->P

Caption: Workflow for the one-pot synthesis of 2-hydroxy-5-nitropyridine.

Safety Precautions

  • This procedure involves the use of concentrated strong acids and should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The addition of reagents should be done slowly and with adequate cooling to control the exothermic reactions.

  • Handle sodium nitrite with care as it is a strong oxidizing agent.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The one-pot synthesis method for 2-hydroxy-5-nitropyridine offers significant advantages over traditional multi-step approaches, including reduced reaction time, lower costs, and minimized waste generation. The detailed protocol and workflow provided in this application note are intended to enable researchers to safely and efficiently produce this valuable chemical intermediate.

References

Application Notes and Protocols: Nitration of 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 2-hydroxypyridine, a critical reaction in the synthesis of various pharmaceutical intermediates. The primary product of this reaction is typically 2-hydroxy-5-nitropyridine, a valuable building block in medicinal chemistry. This protocol outlines two common synthetic routes: the direct nitration of 2-hydroxypyridine and a two-step method involving the nitration of 2-aminopyridine followed by hydrolysis. Safety precautions, reaction conditions, and purification methods are detailed to ensure reproducible and safe execution in a laboratory setting.

Introduction

2-Hydroxypyridine and its nitrated derivatives are important precursors in the development of novel therapeutic agents. The introduction of a nitro group onto the pyridine ring via electrophilic substitution is a fundamental transformation that allows for further functionalization. The position of nitration is influenced by the directing effects of the hydroxyl group and the reaction conditions employed. This protocol focuses on the synthesis of 2-hydroxy-5-nitropyridine, a key intermediate.[1]

Chemical Reaction Pathway

Nitration_Reaction reactant 2-Hydroxypyridine reagent + HNO3 / H2SO4 reactant->reagent product 2-Hydroxy-5-nitropyridine reagent->product

Caption: Chemical equation for the nitration of 2-hydroxypyridine.

Experimental Protocols

Two primary methods for the synthesis of 2-hydroxy-5-nitropyridine are presented below.

Method 1: Direct Nitration of 2-Hydroxypyridine

This method involves the direct electrophilic substitution of a nitro group onto the 2-hydroxypyridine ring.

Materials:

  • 2-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, sp gr 1.50)

  • Ice

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Ether or Methylene Chloride

  • Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add 2-hydroxypyridine (1.0 mole) to concentrated sulfuric acid (650 ml). Maintain the internal temperature below 30°C during the addition.[2]

  • Prepare a cold mixture of concentrated nitric acid (48 ml) and concentrated sulfuric acid (92 ml).[2]

  • Slowly add the cold nitrating mixture to the 2-hydroxypyridine solution over 3-5 hours, ensuring the reaction temperature is maintained between 40-45°C.[2]

  • After the addition is complete, continue stirring for an additional 30 minutes.[2]

  • Pour the reaction mixture into 2 liters of ice and water.[2]

  • Neutralize the solution to a pH of 1 to 4 with a 50% aqueous sodium hydroxide solution.[2]

  • Extract the product three times with either ether or methylene chloride.[2]

  • Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2]

  • The crude product can be purified by sublimation at 50°C (<1 mm) or by recrystallization.[2][3]

Method 2: Nitration of 2-Aminopyridine followed by Hydrolysis

This two-step, one-pot synthesis is an alternative route to 2-hydroxy-5-nitropyridine.[4]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Ammonia Water

  • Ice water

Procedure: Step 1: Nitration of 2-Aminopyridine

  • Add 2-aminopyridine (100.0 kg, 1063.8 mol) in batches to concentrated sulfuric acid (1 ton) in a suitable reactor, maintaining the temperature between 10-20°C.[4]

  • Add concentrated nitric acid (92.8 kg, 957.4 mol) and heat the mixture to 45-50°C.[4]

  • Stir the reaction for 4-5 hours.[4]

Step 2: Diazotization and Hydrolysis

  • Slowly pour the reaction solution into 1 ton of ice water, keeping the temperature between 0-10°C.[4]

  • Add an aqueous solution of sodium nitrite (110.1 kg, 1595.7 mol) dropwise.[4]

  • After the reaction is complete, add ammonia water (600 kg) to adjust the acid concentration of the reaction solution to 25-30%.[4]

  • Filter the resulting precipitate and dry to obtain 2-hydroxy-5-nitropyridine.[4]

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 2-Hydroxypyridine in Concentrated H2SO4 start->dissolve cool Cool Reaction Mixture in Ice Bath dissolve->cool add_nitrating_mix Add Nitrating Mixture (HNO3/H2SO4) cool->add_nitrating_mix react Stir at 40-45°C add_nitrating_mix->react quench Quench with Ice Water react->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Evaporate Solvent extract->dry purify Purify by Sublimation or Recrystallization dry->purify end End purify->end

Caption: Experimental workflow for the direct nitration of 2-hydroxypyridine.

Data Summary

The following table summarizes the quantitative data from the described protocols.

ParameterMethod 1: Direct Nitration of 2-HydroxypyridineMethod 2: One-Pot from 2-Aminopyridine
Reactants
Starting Material2-Hydroxypyridine2-Aminopyridine
Nitrating AgentHNO₃ / H₂SO₄HNO₃ / H₂SO₄
Reaction Conditions
Temperature (°C)40 - 4545 - 50 (Nitration)
0 - 10 (Diazotization)
Reaction Time (hours)3 - 5 (addition) + 0.5 (stirring)4 - 5 (Nitration)
Product Information
Product2-Hydroxy-5-nitropyridine2-Hydroxy-5-nitropyridine
Yield (%)7556.7
Melting Point (°C)188 - 191Not Specified in Protocol
AppearanceYellow crystalline solidNot Specified in Protocol

Note: Yields and reaction conditions may vary based on the scale and specific laboratory setup.

Safety Precautions

  • Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Quenching the reaction mixture with water should be done slowly and with cooling to manage the heat generated.

References

Application Notes and Protocols: 5-Hydroxy-2-nitropyridine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-hydroxy-2-nitropyridine as a crucial intermediate in the synthesis of pharmaceuticals. The focus is on its application in the production of the antimalarial drug pyronaridine, highlighting a key synthetic transformation into 2-chloro-5-nitropyridine.

Introduction

This compound is a versatile pyridine derivative that serves as an essential building block in medicinal chemistry.[1] Its chemical structure, featuring both a hydroxyl and a nitro group on the pyridine ring, allows for a range of chemical modifications, making it a valuable precursor for the synthesis of complex, biologically active molecules. This intermediate is particularly significant in the development of anti-inflammatory, antimicrobial, and antimalarial agents.[1][2]

A primary application of this compound is its conversion to 2-chloro-5-nitropyridine, a critical intermediate for the synthesis of various pharmaceuticals, including the antimalarial drug pyronaridine.[3] This conversion is a key step that activates the pyridine ring for subsequent nucleophilic substitution reactions.

Synthesis of 2-Chloro-5-nitropyridine from this compound

The chlorination of this compound is a fundamental step in the synthesis of several active pharmaceutical ingredients. This process can be achieved with high efficiency using various chlorinating agents.

Quantitative Data Summary
ProductStarting MaterialChlorinating AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-Chloro-5-nitropyridineThis compoundPhosphorus pentachloride1,2-Dichloroethane80-85694.099.9 (GC)[4]
2-Chloro-5-nitropyridineThis compoundPhosphorus oxychloride / Phosphorus pentachloride-100-105595.399.8 (GC)[5]
2-Chloro-5-nitropyridineThis compoundPhosphorus oxychlorideN,N-Diethylaniline / Etamon chloride120-1255-876.9-[6]
Experimental Protocols

Protocol 1: Chlorination using Phosphorus Pentachloride in 1,2-Dichloroethane [4]

  • To a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 100 g of 1,2-dichloroethane, 25.0 g (0.12 mol) of phosphorus pentachloride, and 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine.

  • Stir the mixture and heat to 80-85 °C for 6 hours.

  • After the reaction is complete, recover the 1,2-dichloroethane by distillation under reduced pressure.

  • Cool the reaction solution to 25 °C and slowly pour it into 150 g of ice water with sufficient stirring.

  • Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.

  • Separate the layers and extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.

  • Combine the organic phases, wash with 20 g of saturated brine, and dry with 2.0 g of anhydrous sodium sulfate.

  • Recover the 1,2-dichloroethane by distillation and dry the residue to obtain 14.9 g of 2-chloro-5-nitropyridine.

Protocol 2: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride [5]

  • In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.

  • Stir the mixture and heat to 100-105 °C for 5 hours.

  • Recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the remaining residue into 120 g of ice water with thorough stirring.

  • Neutralize the mixture to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.

  • Combine the organic phases, wash with 20 g of saturated brine, and dry over 2.0 g of anhydrous sodium sulfate.

  • Distill off the dichloromethane and dry the product to yield 15.1 g of 2-chloro-5-nitropyridine.

Application in the Synthesis of Pyronaridine

2-Chloro-5-nitropyridine is a key precursor in the synthesis of the antimalarial drug pyronaridine. The synthesis of pyronaridine from this intermediate involves several key transformations, including nucleophilic aromatic substitution (SNAr) reactions. Both linear and convergent synthetic routes have been developed.[7]

A convergent synthesis approach involves the reaction of a substituted aminophenol derivative with a complex tricyclic heteroaromatic compound derived from 2-chloro-5-nitropyridine.[7] Key reaction types in the overall synthesis of pyronaridine include the Ullmann condensation and the Mannich reaction.[7]

G A This compound B 2-Chloro-5-nitropyridine A->B Chlorination (e.g., PCl5 or POCl3) C Pyronaridine Precursors B->C Further Synthetic Steps (e.g., Ullmann Condensation) D Pyronaridine C->D Final Assembly (e.g., Mannich Reaction)

Synthetic pathway from this compound to Pyronaridine.

Mechanism of Action of Pyronaridine

Pyronaridine exhibits a dual mechanism of action, which contributes to its potent antimalarial and potential anticancer activities.[2][8]

  • Inhibition of Hemozoin Formation (Antimalarial Activity): In the malaria parasite Plasmodium falciparum, pyronaridine inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. This leads to the accumulation of free heme, which is toxic to the parasite.[9][10]

  • DNA Intercalation and Topoisomerase II Inhibition (Anticancer and Antimalarial Activity): Pyronaridine can intercalate into DNA and inhibit the enzyme topoisomerase II.[2][8] This action disrupts DNA replication and repair processes, leading to cell death in both cancer cells and the malaria parasite.[4]

G cluster_0 Antimalarial Action cluster_1 Anticancer Action Pyronaridine_malaria Pyronaridine Heme_Polymerization Heme Polymerization Pyronaridine_malaria->Heme_Polymerization Inhibits Free_Heme Toxic Free Heme Accumulation Pyronaridine_malaria->Free_Heme Leads to Hemozoin Hemozoin (non-toxic) Heme_Polymerization->Hemozoin Parasite_Death_malaria Parasite Death Free_Heme->Parasite_Death_malaria Pyronaridine_cancer Pyronaridine DNA DNA Pyronaridine_cancer->DNA Intercalates Topoisomerase_II Topoisomerase II Pyronaridine_cancer->Topoisomerase_II Inhibits DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Dual mechanism of action of Pyronaridine.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient conversion to 2-chloro-5-nitropyridine provides a key building block for the synthesis of important drugs like pyronaridine. The detailed protocols and understanding of the subsequent applications and mechanisms of action of the final products are essential for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for 5-Hydroxy-2-Nitropyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitropyridine is a versatile chemical intermediate primarily utilized in the synthesis of agrochemicals, rather than for its direct application in crop protection. Its chemical structure allows for facile conversion into key building blocks for the production of potent fungicides. This document provides detailed application notes on the use of this compound as a precursor for the synthesis of the anilinopyrimidine fungicide, cyprodinil. It includes experimental protocols for the synthesis of the key intermediate, 2-chloro-5-nitropyridine, and its subsequent conversion to cyprodinil, alongside quantitative data on the fungicidal activity of the final product and protocols for its evaluation.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound serves as a valuable starting material in the multi-step synthesis of various agrochemicals. While direct applications of this compound in agrochemical formulations are not widely documented, its utility lies in its conversion to more reactive intermediates. A prime example is its transformation into 2-chloro-5-nitropyridine, a key precursor for the synthesis of the broad-spectrum fungicide cyprodinil.[1][2] Cyprodinil is effective against a range of plant pathogenic fungi by inhibiting the biosynthesis of methionine.

The following sections detail the synthetic pathway from this compound to cyprodinil and provide protocols for assessing the biological activity of the resulting fungicide.

Synthetic Applications and Experimental Protocols

The primary application of this compound in agrochemical research is as a foundational molecule for the synthesis of more complex, biologically active compounds. The following protocols outline the synthesis of the fungicide cyprodinil, starting from this compound.

Synthesis of 2-Chloro-5-nitropyridine from this compound

This protocol describes the chlorination of this compound to yield the key intermediate, 2-chloro-5-nitropyridine.[3][4][5][6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • 40 wt% aqueous sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Four-necked flask equipped with a thermometer, stirrer, and reflux condenser

  • Rotary evaporator

Procedure:

  • In a 500 ml four-necked flask, combine 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.

  • Stir the mixture and heat to 100-105°C for 5 hours.

  • After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into 120 g of ice water with vigorous stirring.

  • Neutralize the solution to a pH of 8-9 by adding a 40 wt% aqueous sodium hydroxide solution.

  • Separate the organic layer. Extract the aqueous layer three times with 60 g of dichloromethane each time.

  • Combine the organic phases and wash with 20 g of saturated brine.

  • Dry the organic phase with 2.0 g of anhydrous sodium sulfate.

  • Remove the dichloromethane by distillation to obtain 2-chloro-5-nitropyridine. The expected yield is approximately 15.1 g (95.3%) with a purity of 99.8% as determined by gas chromatography.

Synthesis of Cyprodinil from 2-Chloro-5-nitropyridine

While a direct, detailed, and publicly available protocol for the synthesis of cyprodinil from 2-chloro-5-nitropyridine is not readily found in the searched literature, the general synthetic route involves the reaction of a substituted pyrimidine with aniline. The synthesis of the pyrimidine core can be achieved from precursors derived from 2-chloro-5-nitropyridine. The overall transformation implies a reduction of the nitro group to an amino group, followed by cyclization with a diketone to form the pyrimidine ring, and finally, a reaction with aniline.

Conceptual Two-Step Synthesis Pathway:

  • Reduction of 2-chloro-5-nitropyridine to 5-amino-2-chloropyridine: This can be achieved using standard reduction methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or by using reducing agents like iron in acidic medium.

  • Synthesis of Cyprodinil: The resulting 5-amino-2-chloropyridine can then be used to construct the final cyprodinil molecule. This typically involves a condensation reaction with a β-diketone (1-cyclopropyl-1,3-butanedione) to form the pyrimidine ring, followed by a nucleophilic substitution with aniline.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of cyprodinil against various plant pathogenic fungi. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth.

Fungal SpeciesIC₅₀ (µM)
Botrytis cinerea0.44
Pseudocercosporella herpotrichoides4.8
Helminthosporium oryzae0.03

Data sourced from Masner, P., Muster, P., and Schmid, J. (1994). Possible methionine biosynthesis inhibition by pyrimidinamine fungicides. Pesticide Science, 42(3), 163-166.

Experimental Protocol for In Vitro Antifungal Assay

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized fungicide like cyprodinil against a target fungus using the broth microdilution method.[7][8][9][10]

Materials:

  • Synthesized cyprodinil

  • Reference antifungal agents (e.g., commercial-grade cyprodinil, other fungicides)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth - PDB)

  • Sterile 96-well microtiter plates

  • Target fungal strain

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized cyprodinil in DMSO (e.g., 10 mg/mL). Prepare stock solutions of reference antifungal agents as positive controls.

  • Inoculum Preparation: Grow the target fungus on a suitable agar medium. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10⁵ spores/mL).

  • Assay Setup: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the cyprodinil stock solution in the liquid culture medium to achieve a range of desired test concentrations. b. Add the standardized fungal inoculum to each well containing the diluted compound. c. Include a positive control (inoculum with a known antifungal agent), a negative control (inoculum with no compound), and a sterility control (medium only).

  • Incubation: Incubate the microtiter plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. Growth can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Synthetic Pathway from this compound to Cyprodinil

G cluster_0 Synthesis of Intermediate cluster_1 Conceptual Synthesis of Cyprodinil This compound This compound 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine This compound->2-Chloro-5-nitropyridine POCl₃, PCl₅ 100-105°C 5-Amino-2-chloropyridine 5-Amino-2-chloropyridine 2-Chloro-5-nitropyridine->5-Amino-2-chloropyridine Reduction (e.g., H₂/Pd-C) Cyprodinil Cyprodinil 5-Amino-2-chloropyridine->Cyprodinil 1. 1-Cyclopropyl-1,3-butanedione 2. Aniline

Caption: Synthetic pathway from this compound to cyprodinil.

Experimental Workflow for Agrochemical Synthesis and Screening

G Start Start Synthesis_Intermediate Synthesis of Intermediate (e.g., 2-Chloro-5-nitropyridine) Start->Synthesis_Intermediate Synthesis_Final_Product Synthesis of Final Product (e.g., Cyprodinil) Synthesis_Intermediate->Synthesis_Final_Product Purification_Characterization Purification and Characterization (NMR, MS) Synthesis_Final_Product->Purification_Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Antifungal Assay) Purification_Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC₅₀/MIC Determination) In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Promising Candidate Lead_Optimization->Synthesis_Final_Product Iterative Improvement

Caption: General workflow for agrochemical synthesis and screening.

Conclusion

This compound is a crucial starting material in the synthesis of valuable agrochemicals. Its application as a precursor for the fungicide cyprodinil highlights its importance in the development of modern crop protection agents. The protocols and data presented herein provide a framework for researchers in the field of agrochemical synthesis and evaluation, demonstrating the pathway from a simple pyridine derivative to a potent, commercially relevant fungicide. Further research can explore the derivatization of this compound to create novel agrochemical candidates with diverse modes of action.

References

Synthesis of 2-Chloro-5-nitropyridine: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols described herein focus on the use of common chlorinating agents, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), and detail reaction conditions, work-up procedures, and purification methods. Quantitative data from various reported syntheses are summarized for easy comparison. This document is intended for researchers, scientists, and drug development professionals involved in organic synthesis and medicinal chemistry.

Introduction

2-Chloro-5-nitropyridine is a key intermediate in the production of a wide range of biologically active molecules. The conversion of 2-hydroxy-5-nitropyridine to its chlorinated analogue is a fundamental nucleophilic substitution reaction at an aromatic carbon. The hydroxyl group is a poor leaving group and requires activation, typically through protonation or conversion to a better leaving group. Chlorinating agents like phosphorus oxychloride and phosphorus pentachloride are widely employed for this purpose due to their efficacy and relative low cost. This document outlines two primary protocols for this synthesis, highlighting the reaction parameters, safety considerations, and purification strategies to obtain high-purity 2-chloro-5-nitropyridine.

Reaction Mechanism

The chlorination of 2-hydroxy-5-nitropyridine with phosphorus oxychloride or a mixture of phosphorus oxychloride and phosphorus pentachloride proceeds through the formation of a phosphate or chlorophosphate ester intermediate. This intermediate is a much better leaving group than the initial hydroxyl group. A chloride ion, generated from the chlorinating agent, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the phosphate/chlorophosphate group to yield the desired 2-chloro-5-nitropyridine.

Experimental Protocols

Two primary methods for the chlorination of 2-hydroxy-5-nitropyridine are presented below.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃) and N,N-Diethylaniline

This protocol utilizes phosphorus oxychloride as the chlorinating agent with the addition of a tertiary amine base, N,N-diethylaniline, to facilitate the reaction.

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline

  • Tetraethylammonium chloride (Etamon chloride) (optional catalyst)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and stirring apparatus

  • Heating mantle

  • Apparatus for vacuum distillation

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-hydroxy-5-nitropyridine, N,N-diethylaniline, and optionally tetraethylammonium chloride.

  • Carefully add phosphorus oxychloride to the mixture. The reaction is exothermic and should be controlled.

  • Heat the reaction mixture to 120-125 °C and maintain this temperature for 5-8 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • After the reaction is complete, cool the mixture to below 50 °C.

  • Remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

  • Carefully and slowly pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Continue stirring until all the ice has melted.

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (3 x 100 mL for a large-scale reaction) to remove any remaining impurities.[1]

  • Dry the product to a constant weight.

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

This protocol employs a combination of phosphorus oxychloride and phosphorus pentachloride, which can often lead to higher yields and is suitable for various scales.

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Four-necked round-bottom flask with a thermometer, mechanical stirrer, and reflux condenser

  • Heating mantle

  • Apparatus for vacuum distillation

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 2-hydroxy-5-nitropyridine and phosphorus oxychloride.

  • Carefully add phosphorus pentachloride in portions to the stirred mixture.

  • Heat the reaction mixture to 100-105 °C and maintain for approximately 5 hours.[2] Alternatively, the reaction can be conducted at a lower temperature of 60 °C for 16 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove excess phosphorus oxychloride by vacuum distillation.

  • Slowly and carefully pour the residue into ice water with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[2]

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.[2][3]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of 2-chloro-5-nitropyridine.

Starting Material ScaleChlorinating Agent(s)Additive(s)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
321.7 gPOCl₃N,N-Diethylaniline, Etamon chloride120-1255-876.9Not Reported[1]
14.0 gPOCl₃, PCl₅-100-105595.399.8 (GC)[2]
50.0 gPOCl₃, PCl₅-601689.599.5 (Liquid Phase)[3]
70.0 gPOCl₃-14029398[4]

Purification

High purity of 2-chloro-5-nitropyridine is often required for subsequent synthetic steps, especially in drug development. The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: The crude solid product can be recrystallized from a suitable solvent such as a mixture of water and ethanol.[1] Isopropanol is also a viable solvent. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.[5]

Safety Considerations

  • Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. This step must be performed slowly and with caution.

  • The organic solvents used for extraction are flammable and should be handled away from ignition sources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-chloro-5-nitropyridine.

Synthesis_Workflow start Start: 2-Hydroxy-5-nitropyridine reaction Chlorination Reaction start->reaction reagents Reagents: Chlorinating Agent(s) (POCl₃ / PCl₅) reagents->reaction quench Quenching (Ice Water) reaction->quench 1. Cool 2. Add to Ice workup Work-up: Extraction / Filtration quench->workup purification Purification: Recrystallization or Chromatography workup->purification Crude Product product Final Product: 2-Chloro-5-nitropyridine purification->product Pure Product Reagent_Relationship SM 2-Hydroxy-5-nitropyridine Reaction Chlorination SM->Reaction CA Chlorinating Agent (POCl₃ / PCl₅) CA->Reaction Base Base (optional) (e.g., N,N-Diethylaniline) Base->Reaction Product 2-Chloro-5-nitropyridine Reaction->Product Byproducts Byproducts (e.g., H₃PO₄, HCl) Reaction->Byproducts

References

Application Notes and Protocols for the Analytical Purity Assessment of 5-hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final products. The presence of impurities can arise from starting materials, by-products of the synthesis process, or degradation products. Therefore, robust analytical methods are essential for the accurate assessment of its purity.

This document provides detailed application notes and protocols for the most common analytical techniques used to determine the purity of this compound. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic techniques.

Potential Impurities

The manufacturing process of this compound can introduce several potential impurities. A common synthesis route involves the nitration of 2-hydroxypyridine or the diazotization of 2-amino-5-nitropyridine.[1][2] Potential impurities may include:

  • Isomers: 3-hydroxy-2-nitropyridine and other positional isomers.

  • Starting Materials: Unreacted 2-hydroxypyridine or 2-amino-5-nitropyridine.

  • By-products: Dinitrated or other over-nitrated pyridines.

  • Residual Solvents and Reagents: From the synthesis and purification steps.

  • Degradation Products: Arising from exposure to light, heat, or incompatible substances.

A general workflow for the purity assessment of this compound is outlined below.

Purity_Assessment_Workflow General Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Obtain Sample of This compound Dissolve Dissolve in a suitable solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC GC GC Analysis Dissolve->GC Titration Titration Dissolve->Titration Spectroscopy Spectroscopic Analysis Dissolve->Spectroscopy Data Analyze Data (Peak Area, Titer, etc.) HPLC->Data GC->Data Titration->Data Spectroscopy->Data Purity Calculate Purity Data->Purity Report Generate Certificate of Analysis Purity->Report

Caption: General workflow for the purity assessment of this compound.

Quantitative Data Summary

The following table summarizes typical purity values for this compound obtained by various analytical methods as reported by different suppliers.

Analytical MethodPurity SpecificationReference(s)
High-Performance Liquid Chromatography (HPLC)≥99.0%[3]
High-Performance Liquid Chromatography (HPLC)99.60%[4]
High-Performance Liquid Chromatography (HPLC)99.88%[5]
Gas Chromatography (GC)>97.0%[6]
Neutralization Titration>97.0%[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. It separates the main compound from its impurities, allowing for accurate quantification.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their affinity for the stationary phase (column) and the mobile phase. A detector measures the concentration of each component as it elutes from the column. Purity is typically determined by the area percent method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard (of known purity)

Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic acid in Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient can be employed for better separation of impurities. For example:

      • 0-20 min: 95% A, 5% B to 5% A, 95% B

      • 20-25 min: 5% A, 95% B

      • 25-30 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Identify the main peak in the sample chromatogram corresponding to this compound.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

HPLC_Workflow HPLC Analysis Workflow cluster_0 Preparation cluster_1 Instrumentation and Analysis cluster_2 Data Processing Prep_Mobile_Phase Prepare Mobile Phase Set_Conditions Set Chromatographic Conditions Prep_Mobile_Phase->Set_Conditions Prep_Standard Prepare Standard Solution Inject_Standard Inject Standard Prep_Standard->Inject_Standard Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Set_Conditions->Inject_Standard Get_Chromatogram Obtain Chromatogram Inject_Standard->Get_Chromatogram Inject_Sample->Get_Chromatogram Integrate_Peaks Integrate Peak Areas Get_Chromatogram->Integrate_Peaks Calculate_Purity Calculate Purity (%) Integrate_Peaks->Calculate_Purity

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. This compound may require derivatization to increase its volatility and thermal stability for GC analysis.

Principle: The sample is vaporized and injected into the GC system. An inert gas carries the sample through a column, where components are separated based on their boiling points and interaction with the stationary phase. A detector measures the components as they elute.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent (e.g., Methanol, Dichloromethane)

  • Derivatizing agent (e.g., BSTFA, if required)

  • Carrier gas (Helium or Nitrogen)

Protocol:

  • Sample Preparation:

    • Accurately weigh about 25 mg of the sample into a 5 mL volumetric flask.

    • Dissolve in and dilute to volume with the chosen solvent.

    • (If derivatization is needed) Transfer an aliquot to a vial, add the derivatizing agent, cap, and heat as required to complete the reaction.

  • Chromatographic Conditions:

    • Column: DB-5 (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Volume: 1 µL (split or splitless mode)

  • Analysis:

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound (or its derivative).

    • Calculate the purity by the area percent method as described for HPLC.

Neutralization Titration

This method is suitable for determining the assay of this compound, which is acidic due to the hydroxyl group.

Principle: A known weight of the acidic sample is dissolved in a suitable solvent and titrated with a standardized basic solution to a defined endpoint, typically determined using a colorimetric indicator or potentiometrically.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter (for potentiometric titration)

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Suitable solvent (e.g., a mixture of water and ethanol)

  • Phenolphthalein indicator solution (for colorimetric titration)

Protocol:

  • Sample Preparation:

    • Accurately weigh about 200 mg of the this compound sample.

    • Dissolve in 50 mL of a 1:1 water/ethanol mixture.

  • Titration (Colorimetric):

    • Add 2-3 drops of phenolphthalein indicator to the sample solution.

    • Titrate with 0.1 M NaOH solution until a persistent pink color is observed.

    • Record the volume of NaOH consumed.

  • Titration (Potentiometric):

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate with 0.1 M NaOH solution, recording the pH after each addition.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation:

    • Purity (%) = (V x M x F x 100) / W

      • V = Volume of NaOH solution used (L)

      • M = Molarity of NaOH solution (mol/L)

      • F = Molar mass of this compound (140.10 g/mol )

      • W = Weight of the sample (g)

Spectroscopic Methods

Spectroscopic methods such as UV-Vis and FTIR are primarily used for identification and qualitative assessment rather than for quantitative purity determination unless used in a quantitative manner with proper calibration.

a) UV-Vis Spectroscopy:

Principle: A solution of the compound is placed in a spectrophotometer, and the absorbance of light is measured at various wavelengths. The resulting spectrum is characteristic of the compound.

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or water).

  • Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm.

  • The resulting spectrum can be compared to a reference spectrum for identification. The presence of unexpected peaks may indicate impurities.

b) Fourier-Transform Infrared (FTIR) Spectroscopy:

Principle: Infrared radiation is passed through the sample, and the absorption of energy at different frequencies is measured. The absorption pattern is unique to the compound's molecular structure and functional groups.

Protocol:

  • Prepare the sample as a KBr pellet or a nujol mull.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with a reference spectrum of this compound. The presence of extraneous peaks can suggest impurities. The NIST Chemistry WebBook provides reference IR spectra.[7]

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method_Selection Decision Tree for Method Selection Start Start: Purity Assessment of This compound Question1 Need for Quantitative Purity and Impurity Profile? Start->Question1 Question2 Is the sample volatile and thermally stable? Question1->Question2 No Method_HPLC Use HPLC Question1->Method_HPLC Yes Question3 Need for rapid assay of the main component? Question2->Question3 No Method_GC Use GC (with derivatization if necessary) Question2->Method_GC Yes Question4 Need for structural confirmation and identification? Question3->Question4 No Method_Titration Use Titration Question3->Method_Titration Yes Method_Spectroscopy Use UV-Vis and/or FTIR Question4->Method_Spectroscopy Yes

References

Application Notes and Protocols for the Large-Scale Production of 2-Hydroxy-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-hydroxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline various synthetic methodologies, present quantitative data in a comparative format, and provide step-by-step experimental protocols.

Introduction

2-Hydroxy-5-nitropyridine is a crucial building block for the synthesis of various active pharmaceutical ingredients and pesticides.[1] The demand for efficient, cost-effective, and environmentally benign production methods has led to the development of several synthetic routes. This document focuses on scalable methods suitable for industrial production.

Synthetic Methodologies

Two primary methodologies for the large-scale production of 2-hydroxy-5-nitropyridine have been identified:

  • One-Pot Synthesis from 2-Aminopyridine: This modern approach combines nitration and diazotization-hydrolysis in a single reaction vessel, reducing wastewater and simplifying the overall process.[1][2]

  • Traditional Two-Step Synthesis from 2-Aminopyridine: This conventional method involves the initial nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then hydrolyzed to the final product.[1][3] This method is often associated with significant wastewater generation.[1]

An alternative, though less detailed in the provided context, involves starting from a 2-halogenated acrylate.[4]

Data Presentation

The following tables summarize the quantitative data associated with the different synthetic protocols for easy comparison.

Table 1: One-Pot Synthesis of 2-Hydroxy-5-Nitropyridine from 2-Aminopyridine [2]

ParameterExample 1Example 2
Starting Material 2-Aminopyridine2-Aminopyridine
Scale (Starting Material) 100.0 kg (1063.8 mol)110.0 kg (1170.2 mol)
Reagents & Molar Ratios
Concentrated Sulfuric Acid1000 kg1100 kg
Concentrated Nitric Acid92.8 kg (957.4 mol)102.1 kg (1053.1 mol)
Molar Ratio (Nitric Acid : 2-Aminopyridine)0.90 : 10.90 : 1
Sodium Nitrite110.1 kg (1595.7 mol)121.1 kg (1755.3 mol)
Molar Ratio (Sodium Nitrite : 2-Aminopyridine)1.50 : 11.50 : 1
Ammonia Water600 kg660 kg
Product Yield 84.5 kg95.2 kg
Molar Yield 56.7%58.1%

Table 2: Traditional Two-Step Synthesis - Hydrolysis of 2-Amino-5-Nitropyridine [3]

ParameterValue
Starting Material 2-Amino-5-nitropyridine
Scale (Starting Material) 500 g (3.6 mol)
Reagents
10% Sodium Hydroxide2000 ml
Hydrochloric AcidFor neutralization
Product Yield 301.7 g
Molar Yield 60%

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Hydroxy-5-Nitropyridine from 2-Aminopyridine[2]

This protocol describes a continuous one-pot process for the large-scale synthesis of 2-hydroxy-5-nitropyridine.

Step 1: Nitration

  • Charge a suitable reaction vessel with concentrated sulfuric acid.

  • While maintaining the temperature between 10-20 °C, add 2-aminopyridine in batches.

  • Add concentrated nitric acid to the reaction mixture.

  • After the addition is complete, heat the mixture to 40-50 °C and stir for 4-5 hours.

Step 2: Quenching and Diazotization

  • Prepare a separate vessel with ice water.

  • Slowly add the reaction mixture from Step 1 into the ice water, ensuring the temperature is maintained between 0-10 °C.

  • Dropwise, add an aqueous solution of sodium nitrite to the quenched mixture to perform the diazotization reaction.

Step 3: Hydrolysis and Isolation

  • Once the diazotization is complete, add ammonia water to adjust the acid concentration of the solution to 25-30%.

  • Filter the resulting precipitate.

  • Dry the filter cake to obtain 2-hydroxy-5-nitropyridine.

Protocol 2: Traditional Two-Step Synthesis - Hydrolysis of 2-Amino-5-Nitropyridine[3]

This protocol details the hydrolysis of 2-amino-5-nitropyridine to produce 2-hydroxy-5-nitropyridine.

  • In a reaction vessel, combine 2-amino-5-nitropyridine with a 10% sodium hydroxide solution.

  • Reflux the mixture at approximately 102 °C for 10 hours.

  • Cool the reaction mixture and filter to collect the solid.

  • Dissolve the filter cake in water.

  • Neutralize the solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate and dry to yield 2-hydroxy-5-nitropyridine as a white powdery solid.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate_Nitration Nitration (H2SO4, HNO3) 2-Aminopyridine->Intermediate_Nitration Step 1 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Intermediate_Nitration->2-Amino-5-nitropyridine Intermediate_Diazotization Diazotization & Hydrolysis (NaNO2, H2O) 2-Amino-5-nitropyridine->Intermediate_Diazotization Step 2 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Intermediate_Diazotization->2-Hydroxy-5-nitropyridine

Caption: Chemical synthesis pathway from 2-aminopyridine.

One_Pot_Workflow cluster_vessel Reaction Vessel Start Charge H2SO4 Add 2-Aminopyridine (10-20 °C) Nitration Add HNO3 Heat to 40-50 °C (4-5h) Start->Nitration Quench_Diazotization Transfer to Ice Water (0-10 °C) Add NaNO2 Solution Nitration->Quench_Diazotization Hydrolysis_Isolation Add Ammonia Water Filter and Dry Quench_Diazotization->Hydrolysis_Isolation Product 2-Hydroxy-5-nitropyridine Hydrolysis_Isolation->Product

Caption: Workflow for the one-pot synthesis method.

Traditional_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis Nitration_Start 2-Aminopyridine + H2SO4 + HNO3 Nitration_Product 2-Amino-5-nitropyridine Nitration_Start->Nitration_Product Hydrolysis_Start 2-Amino-5-nitropyridine + 10% NaOH Reflux at 102 °C (10h) Nitration_Product->Hydrolysis_Start Neutralization Cool, Filter Dissolve in Water, Neutralize with HCl Hydrolysis_Start->Neutralization Final_Product 2-Hydroxy-5-nitropyridine Neutralization->Final_Product

Caption: Workflow for the traditional two-step synthesis.

References

Application Notes and Protocols for the Continuous Flow Synthesis of Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for the continuous flow synthesis of nitropyridines, valuable intermediates in the pharmaceutical and agrochemical industries. The use of continuous flow technology offers significant advantages over traditional batch processes for nitration reactions, including enhanced safety, improved heat and mass transfer, and greater process control, leading to higher yields and purity.[1]

Introduction

Nitropyridines are key building blocks in the synthesis of a wide range of functional molecules. However, their synthesis, particularly through nitration, often involves highly exothermic and potentially hazardous reactions.[2] Traditional batch production methods can be difficult to control, leading to the formation of undesirable byproducts and posing safety risks, especially on a larger scale.[1][2] Continuous flow chemistry mitigates these risks by performing reactions in small-volume, temperature-controlled reactors, minimizing the accumulation of hazardous intermediates and allowing for safer operation at elevated temperatures and pressures.[3][4]

This application note details a two-step continuous flow process for the synthesis of 4-nitropyridine, starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide to form 4-nitropyridine N-oxide. The second step is the deoxygenation of 4-nitropyridine N-oxide to yield the final 4-nitropyridine product.[2][5]

Experimental Setup

The continuous flow setup for the synthesis of nitropyridines typically consists of the following components:

  • Pumping System: High-pressure liquid chromatography (HPLC) pumps or syringe pumps are used to deliver precise and pulseless flows of reagents.[6] Materials resistant to corrosive reagents, such as PTFE or Hastelloy, are recommended for pump heads and tubing.

  • Reactors: Tubular reactors, often made of polytetrafluoroethylene (PTFE) or stainless steel, are commonly used.[5][7] The small internal diameter of these tubes provides a high surface-area-to-volume ratio, enabling efficient heat exchange.[4] For reactions involving solid catalysts, packed-bed microreactors can be employed.[8][9]

  • Temperature Control: The reactors are typically immersed in a temperature-controlled bath (e.g., an oil bath or a cryostat) to maintain precise reaction temperatures.[3][7]

  • Mixing Units: T-mixers or static mixers are used to ensure efficient mixing of the reactant streams before they enter the reactor.[6]

  • Back-Pressure Regulator: A back-pressure regulator is installed at the end of the reactor system to maintain the reaction mixture in the liquid phase, especially when operating at temperatures above the boiling point of the solvents.

  • Quenching and Work-up: The product stream from the reactor is continuously quenched, often by mixing with a stream of water or a basic solution.[10][11] In-line liquid-liquid extraction can be performed using membrane-based separators for continuous purification.[12]

Experimental Protocols

Step 1: Continuous Flow Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide

This protocol describes the synthesis of 4-nitropyridine N-oxide from pyridine N-oxide using a mixed acid nitrating agent.

Reagents:

  • Pyridine N-oxide solution: Pyridine N-oxide dissolved in concentrated sulfuric acid.

  • Nitrating mixture: A pre-mixed and cooled solution of fuming nitric acid and concentrated sulfuric acid.[13]

Protocol:

  • System Preparation: Set up the continuous flow system as depicted in the workflow diagram below. Ensure all connections are secure and leak-proof.

  • Reagent Pumping: Using two separate pumps, introduce the pyridine N-oxide solution and the nitrating mixture into a T-mixer.

  • Reaction: The mixed reagent stream flows through a heated PTFE tube reactor. The reaction is highly exothermic and the efficient heat transfer in the flow reactor is crucial for controlling the temperature.[2]

  • Quenching: The output stream from the reactor is immediately mixed with a stream of ice water to quench the reaction.[2]

  • Extraction: The aqueous solution containing the 4-nitropyridine N-oxide is subjected to continuous liquid-liquid extraction with an organic solvent such as 1,2-dichloroethane (DCE).[5]

  • Washing: The organic phase is then washed with an aqueous sodium carbonate solution to neutralize any remaining acid.[10]

Step 2: Continuous Flow Deoxygenation of 4-Nitropyridine N-oxide to 4-Nitropyridine

This protocol details the reduction of 4-nitropyridine N-oxide to 4-nitropyridine.

Reagents:

  • 4-Nitropyridine N-oxide solution: The organic extract from Step 1 containing 4-nitropyridine N-oxide.

  • Phosphorus trichloride (PCl₃) solution: PCl₃ dissolved in acetonitrile.[5]

  • Acetonitrile (CH₃CN)[5]

Protocol:

  • System Setup: The organic phase from the first step is directly fed into a second reactor system.

  • Reagent Pumping: The 4-nitropyridine N-oxide solution, the PCl₃ solution, and acetonitrile are pumped through separate channels and combined in a T-mixer.[5]

  • Reaction: The resulting mixture flows through a second heated PTFE tube reactor.

  • Work-up: The output stream from the reactor is cooled, and water is added. The mixture is then made alkaline by the addition of sodium carbonate and extracted with DCE. The organic solution is dried over sodium sulfate and the solvent is evaporated to yield 4-nitropyridine.[5]

Data Presentation

The following table summarizes the quantitative data for the two-step continuous flow synthesis of 4-nitropyridine.

ParameterStep 1: NitrationStep 2: DeoxygenationOverallReference
Reactants Pyridine N-oxide, HNO₃/H₂SO₄4-Nitropyridine N-oxide, PCl₃-[2]
Solvent H₂SO₄1,2-Dichloroethane, Acetonitrile-[2][5]
Reactor Type PTFE tube coilPTFE tube coil-[5]
Reactor Volume -37 mL-[5]
Reactor I.D. -2.1 mm-[5]
Temperature 120 °C50 °C-[5][14]
Residence Time 80 min5 min-[5][14]
Yield 85% (for 4-nitropyridine N-oxide)-83%[2]
Throughput --0.716 kg/day [2]

Mandatory Visualization

G cluster_0 Step 1: Nitration of Pyridine N-oxide cluster_1 Step 2: Deoxygenation P1 Pyridine N-oxide in H₂SO₄ M1 T-Mixer P1->M1 P2 HNO₃ / H₂SO₄ P2->M1 R1 Heated PTFE Reactor (120°C, 80 min) M1->R1 Q1 Quenching (Ice Water) R1->Q1 E1 Liquid-Liquid Extraction (DCE) Q1->E1 W1 Wash (Na₂CO₃ aq.) E1->W1 Out1 4-Nitropyridine N-oxide in DCE W1->Out1 M2 T-Mixer Out1->M2 P3 PCl₃ in CH₃CN P3->M2 P4 CH₃CN P4->M2 R2 Heated PTFE Reactor (50°C, 5 min) M2->R2 W2 Work-up (H₂O, Na₂CO₃, DCE Extraction) R2->W2 Final 4-Nitropyridine W2->Final

Caption: Experimental workflow for the two-step continuous flow synthesis of 4-nitropyridine.

Conclusion

The continuous flow synthesis of nitropyridines offers a safe, efficient, and scalable alternative to traditional batch methods. The protocols and experimental setup detailed in this application note provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. By leveraging the advantages of flow chemistry, the production of these important intermediates can be achieved with greater control, higher yields, and improved safety.

References

Application Note & Protocol: HPLC Analysis of 5-hydroxy-2-nitropyridine via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-hydroxy-2-nitropyridine is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging due to its polar nature, which may lead to poor retention on traditional reversed-phase columns, and a native UV absorbance that may not provide sufficient sensitivity for low-level quantification.[1][2]

To overcome these limitations, a pre-column derivatization strategy can be employed. Derivatization chemically modifies the analyte to introduce a chromophore or fluorophore, enhancing its detectability and improving its chromatographic properties.[3][4] This application note provides a detailed protocol for the derivatization of this compound with dansyl chloride, a common derivatizing agent for phenols and amines, followed by a robust RP-HPLC method for its quantification. Dansyl chloride reacts with the hydroxyl group of this compound to form a highly fluorescent and UV-absorbent derivative, significantly improving analytical sensitivity.[3][5]

Principle

The hydroxyl group of this compound reacts with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in a basic environment to form a stable dansyl ester derivative. This derivative exhibits strong UV absorbance and fluorescence, allowing for sensitive detection by HPLC. The increased hydrophobicity of the derivative also enhances its retention on a C18 reversed-phase column.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Water (HPLC grade or Milli-Q)

  • 0.22 µm Syringe filters (PTFE)

2. Equipment

  • HPLC system with a UV or Fluorescence detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

  • Micropipettes

  • Volumetric flasks

3. Preparation of Solutions

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC grade water. Adjust the pH to 9.5 with 1 M sodium hydroxide.

  • Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of dansyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Derivatization Protocol

  • In a microcentrifuge tube, add 100 µL of each working standard solution or sample solution.

  • Add 200 µL of the 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the 1 mg/mL dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction, add 100 µL of 0.1 M HCl.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered solution into the HPLC system.

HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific systems and applications.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV Detector
Wavelength 340 nm

Table 1: HPLC Operating Conditions.

Data Presentation

Quantitative Analysis

A calibration curve should be constructed by plotting the peak area of the derivatized this compound against the corresponding concentration of the standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Standard Concentration (µg/mL) Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) >0.999

Table 2: Example Calibration Curve Data.

Parameter Result
Retention Time (min) Example: ~15.2 min
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Table 3: Expected Chromatographic Performance.

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Sample or Standard Mix Mix & Vortex Sample->Mix Buffer Bicarbonate Buffer (pH 9.5) Buffer->Mix DansylCl Dansyl Chloride Solution DansylCl->Mix Incubate Incubate at 60°C for 30 min Mix->Incubate Stop Stop Reaction (add HCl) Incubate->Stop Filter Filter (0.22 µm) Stop->Filter Inject Inject into HPLC Filter->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for the derivatization and HPLC analysis of this compound.

Derivatization_Reaction Reactant This compound Product Dansyl-Ester Derivative (UV/Fluorescent) Reactant->Product + Dansyl Chloride (pH 9.5, 60°C) Reagent Dansyl Chloride

Caption: Derivatization reaction of this compound with dansyl chloride.

The described pre-column derivatization method using dansyl chloride provides a sensitive and reliable approach for the quantification of this compound by RP-HPLC. This method enhances both the detectability and chromatographic retention of the analyte, making it suitable for applications in pharmaceutical analysis and drug development where accurate measurement of this compound is critical. The provided protocols serve as a robust starting point for method development and validation.

References

Application Notes and Protocols: The Role of 5-Hydroxy-2-Nitropyridine in Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitropyridine is a key chemical intermediate whose significance in the synthesis of antiviral agents is primarily as a precursor to the more reactive compound, 2-chloro-5-nitropyridine. This chlorinated derivative serves as a versatile building block in the construction of complex heterocyclic molecules, including established antiviral drugs. The strategic placement of the nitro and chloro groups on the pyridine ring activates the molecule for nucleophilic substitution reactions, a common strategy in the synthesis of pharmacologically active compounds.

This document provides detailed application notes and protocols for the synthesis of antiviral agents, highlighting the role of this compound as a starting material. The synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine will be used as a primary example to illustrate this synthetic pathway.

Data Presentation

Table 1: Synthesis of 2-Chloro-5-nitropyridine from this compound

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ChlorinationThis compound, Phosphorus oxychloride, Phosphorus pentachloride--100-105595.3[1]

Table 2: Synthesis of Nevirapine from 2-Chloro-3-amino-4-picoline

StepReactantsReagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Amide Formation & Cyclization2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, CyclopropylamineCalcium oxide, Sodium hydrideDiglyme135-1456-787 (overall)[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from this compound

This protocol describes the chlorination of this compound to yield 2-chloro-5-nitropyridine, a key intermediate for further antiviral synthesis.[1]

Materials:

  • This compound (14.0 g, 0.1 mol)

  • Phosphorus oxychloride (50 g)

  • Phosphorus pentachloride (25.0 g, 0.12 mol)

  • Ice water

  • 40 wt% aqueous sodium hydroxide solution

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 500 ml four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (50 g), this compound (14.0 g), and phosphorus pentachloride (25.0 g).

  • Heat the reaction mixture to 100-105 °C and stir for 5 hours.

  • After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Cool the residue and slowly pour it into 120 g of ice water with vigorous stirring.

  • Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer three times with dichloromethane (60 g each).

  • Combine the organic phases and wash with 20 g of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the dichloromethane by distillation under reduced pressure and dry the resulting solid to obtain 2-chloro-5-nitropyridine.

  • Expected Yield: 15.1 g (95.3%).

Protocol 2: Synthesis of Nevirapine from 2-Chloro-3-amino-4-picoline

This protocol outlines the final steps in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor, starting from a derivative of 2-chloropyridine.[2][3] It is important to note that 2-chloro-3-amino-4-picoline is a key starting material which can be synthesized from precursors derived from nitropyridines.

Materials:

  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide

  • Cyclopropylamine

  • Calcium oxide

  • Diglyme

  • Sodium hydride

Procedure:

  • In a suitable reaction vessel, heat a mixture of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, cyclopropylamine (2 to 2.5 molar equivalents), and calcium oxide (1 to 2 molar equivalents) in diglyme.

  • Maintain the reaction temperature at 135-145 °C for 6 to 7 hours.

  • Cool the reaction mixture to 20-30 °C. The intermediate product, N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, will precipitate.

  • Isolate the intermediate.

  • In a subsequent step, treat the intermediate with sodium hydride in a suitable solvent to induce cyclization.

  • After the cyclization is complete, the product Nevirapine is isolated as a suspension.

  • Wash the product with an inert solvent, followed by water and an alcohol to yield pure Nevirapine.

  • Overall Yield: Approximately 87%.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Further Synthesis Steps cluster_2 Step 2: Nevirapine Synthesis This compound This compound 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine This compound->2-Chloro-5-nitropyridine POCl3, PCl5 Pyridine Precursors Pyridine Precursors 2-Chloro-5-nitropyridine->Pyridine Precursors Multi-step synthesis Nevirapine Nevirapine Pyridine Precursors->Nevirapine Amide formation & Cyclization

Caption: Synthetic pathway from this compound to Nevirapine.

Nevirapine_Mechanism Nevirapine Nevirapine NNIBP Non-Nucleoside Inhibitor Binding Pocket (NNIBP) Nevirapine->NNIBP Reverse_Transcriptase HIV-1 Reverse Transcriptase Reverse_Transcriptase->NNIBP Conformational_Change Conformational Change in Enzyme NNIBP->Conformational_Change Binding induces Catalytic_Site_Distortion Distortion of Catalytic Site Conformational_Change->Catalytic_Site_Distortion Inhibition Inhibition of RNA- and DNA-dependent DNA polymerase activity Catalytic_Site_Distortion->Inhibition

Caption: Mechanism of action of Nevirapine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pyridine Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yields in pyridine nitration experiments. The information is presented in a direct question-and-answer format to address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyridine nitration reaction consistently low?

Low yields are common due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient and thus significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene.[1][2][3] This deactivation requires harsh reaction conditions, such as high temperatures and strong acids, which can promote side reactions and product degradation.[1][2] Furthermore, under strongly acidic conditions, the pyridine nitrogen is often protonated, forming a pyridinium cation that is even more strongly deactivated.[3]

Key factors contributing to low yield include:

  • Inherent Low Reactivity: Pyridine undergoes nitration at a rate estimated to be over 10^22 times slower than benzene.[3]

  • Harsh Reaction Conditions: High temperatures can lead to oxidative degradation of the starting material or products, especially if alkyl substituents are present.[4]

  • Side-Product Formation: Competing reactions can lead to a mixture of products, reducing the yield of the desired compound.[2][5]

  • Sub-optimal Reagents or Conditions: The choice of nitrating agent and the presence of water can dramatically impact reaction efficiency.[6][7]

Q2: I am observing a mixture of nitrated products. How can I improve the regioselectivity of the reaction?

The position of nitration on the pyridine ring is heavily influenced by the reaction pathway.

  • Direct Nitration: Direct electrophilic nitration of unsubstituted pyridine preferentially occurs at the 3-position (meta-position), as the ortho (2- and 6-) and para (4-) positions are more strongly deactivated by the nitrogen atom.[1]

  • Nitration via N-Oxide: For selective nitration at the 4-position, a common and effective strategy is to first oxidize pyridine to pyridine-N-oxide.[8] The N-oxide group activates the ring, particularly at the 4-position, allowing for nitration under milder conditions. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[2][9]

  • Substituent Effects: Existing electron-donating groups (e.g., alkyl, amino) on the pyridine ring can activate it, making nitration easier, but may also influence the position of the incoming nitro group and increase the risk of over-nitration.[1][10]

Q3: My primary issue is over-nitration, leading to di- or poly-nitrated products. How can I favor mono-nitration?

Over-nitration is a frequent cause of low yield for the desired mono-nitrated product, especially with activated pyridine rings.[1] To enhance selectivity for mono-nitration, consider the following adjustments:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of subsequent nitration steps.[1]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess strongly favors the formation of multiple nitration products.[1]

  • Slow Reagent Addition: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]

  • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the reaction's progress. Quench the reaction once the concentration of the desired mono-nitrated product is maximized, before significant di-nitration occurs.[1]

Q4: The reaction is extremely sluggish or fails to proceed. What strategies can I employ to improve conversion?

If the reaction is not proceeding, the conditions are likely too mild for the deactivated pyridine substrate.

  • Increase Reaction Severity: For unsubstituted pyridine, direct nitration may require very high temperatures (e.g., 300°C) with a nitrating mixture.[11]

  • Use a Stronger Nitrating System: The use of fuming sulfuric acid (oleum) in place of concentrated sulfuric acid creates an anhydrous medium that can dramatically improve yields, particularly for substituted pyridines like pyridine-2,6-diamines.[6][7] Yields have been reported to increase from around 50% to over 90% with this change.[7][10]

  • Consider Alternative Reagents: If the standard HNO₃/H₂SO₄ mixture is ineffective, alternative methods may be more successful. Bakke's procedure, which uses dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate followed by treatment with aqueous sodium bisulfite, can produce 3-nitropyridine in good yield (e.g., 77%).[3][12]

Q5: How does water content affect the reaction, and how can it be controlled?

Water can be detrimental to nitration reactions, as it can dilute the acid and hinder the formation of the active nitronium ion (NO₂⁺). In the nitration of pyridine-2,6-diamines, carrying out the reaction in an inherently anhydrous medium by using oleum (a solution of SO₃ in sulfuric acid) instead of concentrated sulfuric acid was found to increase the yield from ~50% to over 90%.[6][7] The oleum effectively traps any water released during the reaction, preventing the degradation of the nitrated products.[6]

Q6: I'm losing a significant amount of product during the work-up. What is the recommended procedure?

A proper work-up procedure is critical for maximizing isolated yield.

  • Quenching: The reaction should be carefully quenched by pouring the acidic mixture slowly onto a stirred slurry of crushed ice.[13] This step serves to rapidly cool the mixture, preventing thermal degradation, and dilutes the acid, effectively stopping the reaction.[13]

  • Precipitation & Filtration: For many solid nitroaromatic compounds, the dilution from quenching causes the product to precipitate. The crude product can then be collected by vacuum filtration.[13]

  • Neutralization: The acidic solution is carefully neutralized, often with a saturated sodium carbonate or sodium bicarbonate solution, until a pH of 7-8 is reached.[1][9]

  • Extraction: If the product does not precipitate or is an oil, it must be extracted from the aqueous solution.[13] Use a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.[13]

  • Washing: The combined organic extracts should be washed with a mild base (e.g., sodium bicarbonate solution) to remove residual acid, followed by water and then brine to aid in drying.[13]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[13]

Data on Nitration Reaction Yields

Quantitative data is crucial for selecting an appropriate reaction strategy. The tables below summarize yields for different nitration methods.

Table 1: Comparison of Nitration Methods and Yields for Unsubstituted Pyridine

Nitrating Agent/SystemTemperatureProductYield (%)Reference(s)
KNO₃ / Fuming H₂SO₄330 °C3-Nitropyridine6%[2]
NO₂F (Nitryl fluoride)-3-Nitropyridine10%[2]
N₂O₅, then aq. NaHSO₃-3-Nitropyridine77%[3][12]
HNO₃ / H₂SO₄300 °C3-NitropyridineLow/Not specified[11]

Table 2: Effect of Acid System on the Nitration Yield of Substituted Pyridines

SubstrateNitrating SystemYield (%)Key BenefitReference(s)
2,6-DiaminopyridineHNO₃ / Conc. H₂SO₄~50%Standard method[7]
2,6-DiaminopyridineHNO₃ / Oleum (Fuming H₂SO₄)>90%Anhydrous medium prevents product degradation[6][7][10]
2,6-DimethylpyridineHNO₃ / H₂SO₄Readily nitratedActivating groups lower required temperature[11]
4-AcetylpyridineHNO₃ / Trifluoroacetic Anhydride>80%Effective for certain substituted pyridines[14]

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[9]

This protocol details a common method for synthesizing 4-nitropyridine-N-oxide, a precursor to 4-nitropyridine.

Materials:

  • Pyridine-N-oxide (1.0 eq)

  • Fuming Nitric Acid (2.9 eq)

  • Concentrated Sulfuric Acid (5.6 eq)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Methodology:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL (0.56 mol) of concentrated H₂SO₄ to 12 mL (0.29 mol) of fuming HNO₃ with stirring. Allow the mixture to reach 20°C.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture onto 150 g of crushed ice in a beaker.

    • Neutralize the solution by slowly adding saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid should precipitate.

    • Collect the solid by vacuum filtration.

    • Extract the product from the solid using acetone and then evaporate the solvent to obtain the crude 4-nitropyridine-N-oxide.

    • The product can be further purified by recrystallization from acetone if necessary.

Protocol 2: General Work-up for Isolation of a Solid Nitroaromatic Product[1][13]

Methodology:

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).

  • Isolation: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product to a constant weight. This can be done by air drying or in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows and reaction pathways to aid in troubleshooting.

troubleshooting_workflow start Low Yield in Pyridine Nitration check_purity 1. Analyze Starting Materials (Pyridine, Acids) start->check_purity analyze_products 2. Characterize Crude Product (TLC, NMR, GC-MS) check_purity->analyze_products no_reaction Problem: No/Low Conversion analyze_products->no_reaction  Is starting material  mostly unreacted? side_reactions Problem: Side Products /Over-nitration analyze_products->side_reactions  Are there multiple  spots/peaks? workup_loss Problem: Loss During Work-up analyze_products->workup_loss  Is mass balance poor  after isolation? solution_conversion Action: - Increase Temperature - Use Stronger Acid (Oleum) - Ensure Anhydrous Conditions no_reaction->solution_conversion solution_selectivity Action: - Lower Temperature - Reduce Nitrating Agent Stoichiometry - Slow Addition Rate - Monitor Reaction Time side_reactions->solution_selectivity solution_workup Action: - Optimize Quenching - Perform Extraction if No Precipitate - Neutralize Carefully - Wash Organic Layers workup_loss->solution_workup consider_alt 3. Consider Alternative Methods solution_conversion->consider_alt solution_selectivity->consider_alt alt_n_oxide N-Oxide Pathway (for 4-Nitro) consider_alt->alt_n_oxide alt_bakke Bakke Procedure (N2O5) (for 3-Nitro) consider_alt->alt_bakke

Caption: A logical workflow for troubleshooting low yield in pyridine nitration reactions.

reaction_pathways cluster_direct Direct Nitration Pathway cluster_n_oxide N-Oxide Pathway pyridine Pyridine nitration1 HNO₃ / H₂SO₄ (Harsh Conditions) pyridine->nitration1 product3 3-Nitropyridine nitration1->product3 pyridine2 Pyridine oxidation Oxidation (e.g., peracid) pyridine2->oxidation n_oxide Pyridine-N-Oxide oxidation->n_oxide nitration2 HNO₃ / H₂SO₄ (Milder Conditions) n_oxide->nitration2 nitro_n_oxide 4-Nitropyridine-N-Oxide nitration2->nitro_n_oxide deoxygenation Deoxygenation nitro_n_oxide->deoxygenation product4 4-Nitropyridine deoxygenation->product4

Caption: Selection of reaction pathway for targeting 3- or 4-nitropyridine isomers.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing exothermic reactions during pyridine synthesis. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and functional materials. However, their synthesis can often involve highly exothermic steps, posing significant safety risks and impacting reaction yield and purity if not properly controlled. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My pyridine synthesis is highly exothermic and difficult to control. What are the primary strategies to manage this?

A1: Exothermic reactions in pyridine synthesis can lead to thermal runaway, presenting safety hazards and promoting the formation of degradation byproducts.[1] Key strategies for managing these exotherms include:

  • Slow Reagent Addition: Adding one or more reactants dropwise or in portions over time helps control the rate of heat generation.[1]

  • Efficient Cooling: Utilizing an ice bath, cryostat, or a cooling mantle is crucial for maintaining a stable, low temperature throughout the reaction.[1]

  • Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively by increasing the thermal mass of the reaction mixture.[1][2]

  • Continuous Flow Chemistry: Continuous flow reactors provide excellent temperature control and are inherently safer for managing highly exothermic processes.[1]

Q2: What are the main safety concerns associated with uncontrolled exothermic reactions in pyridine synthesis?

A2: The principal safety concern is thermal runaway , an uncontrolled increase in the reaction rate that leads to a rapid spike in temperature and pressure. This can result in vessel rupture or an explosion.[2] Additionally, the quenching of highly reactive reagents can also be hazardous due to delayed and highly exothermic reactions.[2]

Q3: How can I minimize the formation of side products caused by poor temperature control?

A3: Inadequate temperature control is a common cause of side product formation. For instance, in the Hantzsch pyridine synthesis, self-condensation of the β-keto ester or Michael addition of the enamine to the Knoevenagel condensation product before cyclization can occur.[1] Careful control of reaction conditions, especially temperature and the order of reagent addition, is critical to minimize these competing pathways.[1] Similarly, in the Kröhnke synthesis, excessive heat can promote side reactions and decomposition of materials.[3]

Q4: Can the choice of solvent affect the exothermicity of the reaction?

A4: Yes, the solvent plays a significant role. A solvent with a high heat capacity can help absorb the heat generated during the reaction.[2] For instance, in some syntheses, using a refluxing solvent like ethanol can aid in heat dissipation.[2] In other cases, glacial acetic acid is used as it can also act as a catalyst.[3] Solvent-free conditions have also been shown to be effective in some cases, but this approach requires careful temperature monitoring.[3][4]

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Symptoms:

  • A sudden and rapid rise in the reaction temperature that is difficult to control with standard cooling methods.

  • Vigorous boiling or outgassing from the reaction vessel.

  • Noticeable change in the color or viscosity of the reaction mixture, potentially indicating decomposition or polymerization.[5][6]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Reagent addition is too fast. Immediately stop the addition of reagents. If possible, increase the cooling to the reactor.[1]
Inadequate cooling capacity. Ensure the cooling bath is at the correct temperature and making good contact with the reaction vessel. For larger scale reactions, consider a more robust cooling system like a cryostat.[1][2]
Reaction concentration is too high. If the reaction has not progressed too far, consider diluting the mixture with a pre-chilled, appropriate solvent.[1][2]
Incorrect reaction temperature. Some reactions are highly sensitive to temperature. Ensure the initial temperature is low enough before beginning reagent addition. A lower reaction temperature can significantly reduce the rate of heat evolution.[2]
Issue 2: Formation of Tar-like Byproducts and Low Yield

Symptoms:

  • The reaction mixture becomes viscous, dark, or contains insoluble, tarry materials.[5]

  • The yield of the desired pyridine product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Polymerization of starting materials or products. This can be initiated by localized overheating. Maintain strict temperature control and consider the gradual addition of reactants to avoid high concentrations.[5]
Decomposition at elevated temperatures. Many pyridine syntheses, like the Kröhnke and Bohlmann-Rahtz, are sensitive to high temperatures which can lead to decomposition.[3][7] It is often recommended not to exceed 140°C in the Kröhnke synthesis.[3][8]
Side reactions are favored at higher temperatures. Optimize the reaction temperature by screening a range of temperatures to find the optimal balance between reaction rate and selectivity.[9]

Experimental Protocols

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis

This protocol provides a general guideline for managing the initial exothermic condensation in a Hantzsch synthesis.

Objective: To synthesize a dihydropyridine with controlled heating.[2]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)

  • Ammonia source (e.g., ammonium acetate)

  • Ethanol (as solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

Procedure:

  • In the round-bottom flask, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Begin stirring the mixture at room temperature.

  • Slowly heat the reaction mixture to 50°C.

  • Closely monitor the temperature to ensure there are no rapid, uncontrolled increases.

  • Once the initial exotherm has subsided, the temperature can be gradually increased to reflux to drive the reaction to completion.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The dihydropyridine product may precipitate and can be collected by filtration.[10]

Protocol 2: Kröhnke Pyridine Synthesis with Temperature Control

This protocol outlines a typical Kröhnke synthesis, emphasizing temperature control to maximize yield and minimize side products.

Objective: To synthesize a 2,4,6-trisubstituted pyridine while managing the reaction temperature.

Materials:

  • α-pyridinium methyl ketone salt (e.g., N-phenacylpyridinium bromide)

  • α,β-unsaturated carbonyl compound (e.g., chalcone)

  • Ammonium acetate

  • Glacial acetic acid (as solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Oil bath with a temperature controller

Procedure:

  • In the round-bottom flask, combine the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and an excess of ammonium acetate.[4]

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120°C) using an oil bath for precise temperature control.[4][9]

  • Maintain the temperature and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[3][4]

  • Upon completion, allow the reaction mixture to cool to room temperature before proceeding with workup, which often involves pouring the mixture into ice water to precipitate the product.[4][9]

Data Presentation

Table 1: Effect of Temperature on Kröhnke Pyridine Synthesis Yield

Temperature (°C)Effect on Reaction RatePotential Effect on YieldReference
80 - 100Slower reaction rateMay be optimal for sensitive substrates, preventing decomposition.[3]
100 - 120Moderate to fast reaction rateOften provides a good balance for yield and reaction time.[3][9]
120 - 140Fast reaction rateCan increase the formation of byproducts and lead to decomposition, potentially lowering the yield.[3][3][8]

Visualizations

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reactions start Exothermic Event Occurs (Rapid Temperature Rise) check_addition Is Reagent Addition Ongoing? start->check_addition stop Reaction Stabilized stop_addition Stop Reagent Addition Immediately check_addition->stop_addition Yes increase_cooling Increase Cooling Capacity (e.g., lower bath temp, improve contact) check_addition->increase_cooling No stop_addition->increase_cooling check_concentration Is Reaction Too Concentrated? increase_cooling->check_concentration dilute Dilute with Pre-Chilled Solvent check_concentration->dilute Yes monitor Monitor Temperature and Visual Cues check_concentration->monitor No dilute->monitor monitor->stop

Caption: A logical workflow for troubleshooting exothermic events.

Hantzsch_Reaction_Pathway Hantzsch Synthesis: Main vs. Side Reactions reactants Aldehyde + 2x β-Ketoester + NH3 main_path Controlled Temperature reactants->main_path side_path Excessive Heat reactants->side_path dihydropyridine 1,4-Dihydropyridine (Desired Intermediate) main_path->dihydropyridine side_products Side Products (e.g., self-condensation, Michael adducts) side_path->side_products pyridine Pyridine Product (After Oxidation) dihydropyridine->pyridine Oxidation

Caption: Influence of temperature on Hantzsch pyridine synthesis pathways.

References

side product formation in the synthesis of nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridines. Our aim is to help you overcome common challenges related to side product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of nitropyridines in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Nitropyridine

Q: My nitration reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low yields in pyridine nitration are a common problem, primarily because pyridine is significantly less reactive than benzene towards electrophilic aromatic substitution.[1][2] The nitrogen atom's electron-withdrawing nature deactivates the aromatic ring, necessitating harsh reaction conditions which can also lead to degradation.[1][2]

Possible Causes and Solutions:

  • Insufficiently Harsh Reaction Conditions: The reaction may not be reaching the required activation energy.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for product degradation. Consider using stronger nitrating agents like fuming nitric acid in concentrated sulfuric acid.[1]

  • Purity of Starting Materials: Impurities in the pyridine substrate or reagents can inhibit the reaction or lead to unwanted side reactions.[3]

    • Solution: Ensure all starting materials and solvents are pure and dry.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of nitrating agent to substrate can result in low conversion.

    • Solution: While a large excess should be avoided to prevent over-nitration, a slight excess of the nitrating agent may be necessary to drive the reaction to completion.[1]

Issue 2: Excessive Formation of Dinitrated Side Products

Q: I am observing a significant amount of dinitropyridine in my product mixture. How can I favor mono-nitration?

A: Over-nitration is a frequent side reaction, especially when using substituted pyridines that are more activated towards electrophilic substitution.[1]

Strategies to Promote Mono-nitration:

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the second nitration more significantly than the first.[1]

    • Solution: Maintain a consistent and controlled low temperature (e.g., using an ice bath) throughout the addition of the nitrating agent and the subsequent reaction time.[1]

  • Stoichiometry of the Nitrating Agent: A large excess of the nitrating agent dramatically increases the probability of multiple nitrations.[1]

    • Solution: Use a minimal excess of the nitrating agent. Carefully calculate and control the molar ratios.[1]

  • Slow Addition of the Nitrating Agent: A high local concentration of the nitrating agent can promote over-nitration.[1]

    • Solution: Add the nitrating agent dropwise or in small portions to the reaction mixture over a prolonged period.[1]

  • Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of dinitrated products.

    • Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the formation of the mono-nitrated product is maximized.[1]

Frequently Asked Questions (FAQs)

Q1: Why is 3-nitropyridine the major product in the direct nitration of pyridine?

A1: The electron-withdrawing nitrogen atom in the pyridine ring deactivates the ortho (2- and 6-) and para (4-) positions more than the meta (3- and 5-) positions towards electrophilic attack.[1][2] The reaction intermediates for ortho and para substitution are significantly destabilized. Therefore, the electrophile (nitronium ion, NO₂⁺) preferentially attacks the 3-position.[2][4]

Q2: How can I synthesize 4-nitropyridine with high selectivity?

A2: Direct nitration of pyridine yields very little 4-nitropyridine. The most effective method is to first synthesize pyridine-N-oxide. The N-oxide group activates the 4-position for electrophilic substitution. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[5][6] This two-step process avoids the formation of other isomers and unwanted side products.[5]

Q3: What are some common side products in the synthesis of 2-chloropyridine from pyridine-N-oxide?

A3: While the reaction of pyridine-N-oxide with chlorinating agents like phosphorus oxychloride can produce 2-chloropyridine, the formation of regioisomeric products can occur, especially with substituted pyridines.[7] Depending on the reaction conditions and the chlorinating agent used, other chlorinated pyridines can be formed as byproducts. The use of phosphorus oxychloride in the presence of triethylamine has been shown to produce 2-chloropyridine with high selectivity.[8]

Q4: Are there alternative methods to direct nitration to avoid side products?

A4: Yes, several alternative methods can provide better regioselectivity and fewer side products. One method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then rearranges to 3-nitropyridine upon treatment with aqueous sulfite.[9][10] This method can provide good yields of 3-nitropyridines.[9][10]

Data Presentation

Table 1: Influence of Reaction Conditions on Nitropyridine Synthesis

Target ProductStarting MaterialNitrating AgentTemperatureTypical YieldCommon Side ProductsReference(s)
3-NitropyridinePyridineConc. HNO₃ / Conc. H₂SO₄High TemperatureLowDinitropyridines, degradation products[1][2]
3-NitropyridinePyridineN₂O₅ then NaHSO₃-~77%-[9][11]
4-Nitropyridine-N-oxidePyridine-N-oxideFuming HNO₃ / Conc. H₂SO₄125-130°C~42%-[12]
4-NitropyridinePyridine-N-oxideHNO₃ / H₂SO₄ (two-step)-~83% (overall)2-Nitropyridine (minimal in flow synthesis)[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-oxide

This protocol is adapted from a literature procedure for the nitration of pyridine-N-oxide.[12]

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Carbonate solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[12]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat 9.51 g of pyridine-N-oxide to 60°C.[12]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The temperature will initially drop.[12]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause a yellow solid to precipitate.[12]

    • Collect the solid by filtration.

    • Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product.

  • Purification: The product can be further purified by recrystallization from acetone if necessary.[12]

Protocol 2: General Method for Minimizing Over-nitration

This protocol outlines general principles for minimizing the formation of dinitrated products.[1]

Methodology:

  • Cooling: Cool the pyridine substrate in a suitable solvent in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[1]

  • Preparation of Nitrating Mixture: Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) separately and cool it to the same temperature.[1]

  • Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to avoid localized heating and a high concentration of the nitrating agent.[1]

  • Temperature Control: Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling to maintain the desired temperature.[1]

  • Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS. Quench the reaction when the desired mono-nitrated product is at its maximum concentration.[1]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_optimization Optimization Strategy cluster_outcome Outcome Problem Low Yield or Side Product Formation Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Problem->Analyze Identify Identify Side Products Analyze->Identify Temp Adjust Temperature Identify->Temp Based on identified side products Stoich Modify Stoichiometry Identify->Stoich Based on identified side products Addition Change Addition Rate Identify->Addition Based on identified side products Time Optimize Reaction Time Identify->Time Based on identified side products Success Improved Yield and Purity Temp->Success Implement Changes Stoich->Success Implement Changes Addition->Success Implement Changes Time->Success Implement Changes Direct_Nitration_Pathway Pyridine Pyridine Intermediate3 Sigma Complex (Attack at C3) Pyridine->Intermediate3 Electrophilic Attack Intermediate24 Sigma Complex (Attack at C2/C4) (Destabilized) Pyridine->Intermediate24 Unfavorable Attack NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Intermediate3 NitratingAgent->Intermediate24 Product3 3-Nitropyridine (Major Product) Intermediate3->Product3 Deprotonation Dinitro Dinitropyridines (Side Product) Product3->Dinitro Further Nitration (Over-nitration) N_Oxide_Pathway Pyridine Pyridine PyridineNoxide Pyridine-N-oxide Pyridine->PyridineNoxide Step 1 Oxidation Oxidation (e.g., H₂O₂) Oxidation->PyridineNoxide NitroNoxide 4-Nitropyridine-N-oxide PyridineNoxide->NitroNoxide Step 2 Nitration Nitration (HNO₃ / H₂SO₄) Nitration->NitroNoxide Product4 4-Nitropyridine NitroNoxide->Product4 Step 3 Deoxygenation Deoxygenation (e.g., PCl₃) Deoxygenation->Product4

References

Technical Support Center: Improving Regioselectivity of Pyridine Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the nitration of pyridine.

Troubleshooting Guide

This guide offers a structured approach to resolving common issues and improving the regioselectivity of pyridine nitration experiments.

Problem: Low or No Yield of Nitrated Product

Low or no yield in pyridine nitration is a frequent issue, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2]

Potential Cause Troubleshooting Steps
Insufficiently Activating Conditions Increase reaction temperature. The sulfonation of pyridine, for example, requires temperatures around 220°C.[2]
Protonation of Pyridine Nitrogen Many nitration reactions occur under acidic conditions, which protonate the nitrogen and further deactivate the ring.[2] Consider using alternative, less acidic nitrating agents or a dearomatization-rearomatization strategy.[3]
Inappropriate Nitrating Agent The choice of nitrating agent is crucial. For some substrates, a standard nitric acid/sulfuric acid mixture may be too harsh or ineffective.
Alternative Nitrating Agents:
- Dinitrogen Pentoxide (N₂O₅): Can offer better control and improved yields in some cases.[4][5]
- Nitric Acid in Trifluoroacetic Anhydride: This system can generate N₂O₅ in situ and has been shown to provide good yields of 3-nitropyridines.[5][6]

Problem: Poor Regioselectivity (Mixture of Isomers)

Achieving high regioselectivity is a primary challenge in pyridine nitration. The substitution pattern is highly dependent on the reaction conditions and the chosen strategy.

Desired Isomer Recommended Strategy & Troubleshooting
3-Nitropyridine (meta) Direct Nitration: This is the classical approach but often requires harsh conditions and may result in low yields.[7]
Troubleshooting:
- Optimize the ratio of nitric acid to sulfuric acid.
- Carefully control the reaction temperature.
Dearomatization-Rearomatization: This modern, highly regioselective method provides access to meta-nitrated pyridines under mild, catalyst-free conditions.[3] It is particularly useful for late-stage functionalization of complex molecules.[3]
4-Nitropyridine (para) Pyridine N-Oxide Strategy: This is a widely used and effective method.[2][8] The N-oxide activates the ring towards electrophilic attack and directs substitution to the C4 position.[2][9] The N-oxide can be subsequently deoxygenated.
Troubleshooting:
- Ensure complete oxidation of pyridine to the N-oxide before nitration.
- Optimize the deoxygenation step to avoid product loss.
Mixture of 2- and 4- Isomers This is more common in nucleophilic and radical substitutions but can be influenced by electronic and steric factors in some nitration-related strategies.[1]
Troubleshooting:
- Steric Hindrance: Bulky substituents on the pyridine ring can influence the regioselectivity.[1]
- Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can impact the isomer ratio.[2]

Problem: Excessive Over-Nitration (Dinitration)

The introduction of one nitro group further deactivates the ring, making a second nitration more difficult. However, under harsh conditions, dinitration can occur.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Lower the reaction temperature.
- Reduce the reaction time.
High Concentration of Nitrating Agent - Use a milder nitrating agent.[4]
- Add the nitrating agent dropwise to maintain a low concentration.[4]
- Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction upon completion of the first nitration.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine so difficult and often results in low yields?

The direct nitration of pyridine is challenging due to the electron-deficient nature of the aromatic ring, caused by the electronegative nitrogen atom.[10] This deactivates the ring towards electrophilic attack. Furthermore, the acidic conditions of many nitration reactions lead to the protonation of the pyridine nitrogen, which further deactivates the ring.[2]

Q2: What is the most reliable method to achieve 4-nitration of pyridine?

The most common and effective strategy for 4-nitration is to first oxidize pyridine to pyridine N-oxide.[2][8] The N-oxide group is activating and directs the incoming nitro group to the C4 position.[9] The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield 4-nitropyridine.[8]

Q3: How can I achieve meta-nitration with high regioselectivity?

While direct nitration can yield 3-nitropyridine, a more modern and highly regioselective approach is the dearomatization-rearomatization strategy.[3] This method allows for the selective nitration at the meta-position under mild, open-air, and catalyst-free conditions, making it suitable for complex molecules and late-stage functionalization.[3]

Q4: How do existing substituents on the pyridine ring affect the regioselectivity of nitration?

Substituents play a critical role in directing the position of nitration.[4]

  • Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group based on their electronic and steric effects.[4]

  • Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, making subsequent nitrations more challenging.[4]

Q5: Are there milder alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

Yes, several milder nitrating agents can offer better control and selectivity. Dinitrogen pentoxide (N₂O₅) is one such alternative.[4] Another approach is the in situ generation of N₂O₅ from nitric acid in trifluoroacetic anhydride, which has been reported to give good yields of 3-nitropyridines.[5][6]

Quantitative Data Summary

The following table summarizes typical yields for different pyridine nitration methods. Note that optimal conditions can vary based on the specific substrate.

MethodSubstrateProductYield (%)Reference
Nitric Acid in Trifluoroacetic AnhydridePyridine3-Nitropyridine10-83%[5][6]
Nitric Acid in Trifluoroacetic Anhydride3-Chloropyridine3-Chloro-5-nitropyridine76%[5]
Dinitrogen Pentoxide (N₂O₅)3-Chloropyridine3-Chloro-5-nitropyridine15%[5]
Dearomatization-RearomatizationMetyraponeSelectively nitrated product65%[3]
Dearomatization-Rearomatization2-Arylated Oxazino PyridinesHalonitrated Pyridines51-74%[3]

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [4]

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution to precipitate a yellow solid.

    • Collect the solid by filtration.

    • Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product.

    • The product can be further purified by recrystallization from acetone.

Protocol 2: General Method for Nitration with Nitric Acid in Trifluoroacetic Anhydride [5][6]

  • Cooling: Chill trifluoroacetic anhydride (10 ml, 42 mmol) in an ice bath.

  • Substrate Addition: Slowly add the pyridine or substituted pyridine (17 mmol) to the chilled trifluoroacetic anhydride and stir for 2 hours at this temperature.

  • Nitrating Agent Addition: Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise.

  • Reaction: Allow the reaction to proceed. Monitor the progress by TLC or GC-MS.

  • Work-up: Follow appropriate aqueous work-up and extraction procedures to isolate the nitrated product.

Visualizations

experimental_workflow_N_oxide cluster_start Starting Material cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration cluster_deoxygenation Step 3: Deoxygenation Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidizing Agent (e.g., peracetic acid) Nitrated_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Nitrated_N_Oxide HNO₃ / H₂SO₄ Final_Product 4-Nitropyridine Nitrated_N_Oxide->Final_Product Reducing Agent (e.g., PCl₃)

Caption: Workflow for the synthesis of 4-nitropyridine via the pyridine N-oxide intermediate.

regioselectivity_logic cluster_meta meta-Selective (C3) cluster_para para-Selective (C4) cluster_factors Influencing Factors Start Improving Pyridine Nitration Regioselectivity Direct_Nitration Direct Nitration (Harsh Conditions) Start->Direct_Nitration Traditional Dearomatization Dearomatization- Rearomatization Start->Dearomatization Modern / Mild N_Oxide Pyridine N-Oxide Strategy Start->N_Oxide Common / Effective Substituents Existing Ring Substituents Start->Substituents Reagents Nitrating Agent Choice Start->Reagents

Caption: Decision tree for selecting a pyridine nitration strategy based on desired regioselectivity.

References

stability and storage conditions for 5-hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-hydroxy-2-nitropyridine

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound (CAS No: 5418-51-9).

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound, also known as 5-Nitro-2-pyridinol, is an aromatic heterocyclic organic compound.[1][2] It typically appears as a crystalline solid, with a color ranging from white or pale yellow to light brown or tan.[1][3][4] It is stable under normal temperatures and pressures.[1] Key physical and chemical properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties

PropertyValueCitations
CAS Number 5418-51-9[5][6][7]
Molecular Formula C₅H₄N₂O₃[4][7][8]
Molecular Weight ~140.10 g/mol [4][6][7]
Appearance White to tan/light brown crystalline powder[1][3][4]
Melting Point 188-191 °C[4][6]
Solubility Soluble in hot water and alkali liquors; sparingly soluble in water; insoluble in most common organic solvents.[1][4]

Q2: What are the recommended storage conditions for this compound?

To ensure its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][9] It is crucial to store the compound away from incompatible materials, direct heat, and light.[1][4] For long-term stability, storage at room temperature under an inert atmosphere is recommended.[1] Always check that containers are clearly labeled and free from leaks.[3]

Q3: What is the stability and potential shelf life of this compound?

This compound is stable under recommended storage conditions.[1][5][9] The shelf life can vary depending on the purity, packaging, and specific storage conditions provided by the manufacturer. It is best practice to refer to the lot-specific expiration date on the product label and use the chemical promptly after purchase if possible.[4]

Q4: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1][3][9] Strong bases may promote ring-opening reactions, while strong reducing agents (like hydrides or sulfides) can create a risk of generating hazardous aromatic amines.[1] Contact with oxidizing agents could result in ignition.[3]

Q5: What are the primary hazards and necessary safety precautions?

This chemical is considered hazardous.[3][5] It is classified as an irritant that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4][6] Therefore, it is essential to avoid breathing dust and prevent contact with skin and eyes.[4][5][9] Accidental ingestion may be harmful and can potentially lead to methemoglobinemia, a condition that inhibits normal oxygen uptake by the blood.[3]

Q6: What Personal Protective Equipment (PPE) is required for handling?

When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection : Safety glasses or goggles that meet OSHA or European Standard EN166 regulations.[2][5]

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[4][5]

  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or if dust is generated.[6][10]

  • Body Protection : Wear protective clothing to prevent skin contact.[4][5]

Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[5][9]

Troubleshooting Guide

Issue 1: The compound has changed color or appears degraded.

  • Possible Cause A: Improper Storage. Exposure to light, heat, or air can lead to degradation over time.

    • Solution: Verify that the compound has been stored in a tightly sealed container in a cool, dark, and dry place.[4][9] Discard the material if significant discoloration is observed, as its purity may be compromised.

  • Possible Cause B: Contamination. Accidental contact with incompatible materials (e.g., strong bases, oxidizing agents) could have occurred.[1][3]

    • Solution: Review handling procedures to identify potential sources of cross-contamination. Ensure dedicated spatulas and weighing boats are used. If contamination is suspected, the material should not be used in sensitive experiments.

Issue 2: The compound is not dissolving as expected.

  • Possible Cause: Incorrect Solvent Choice. this compound has specific solubility characteristics. It is largely insoluble in most common organic solvents but is soluble in hot water and alkali liquors.[1][4]

    • Solution: For aqueous solutions, try dissolving the compound in hot water. For other applications, dissolving in a basic aqueous solution (alkali liquor) may be effective. Always perform a small-scale solubility test before preparing a large-scale solution.

Issue 3: An unexpected reaction, side-product, or decomposition occurred during an experiment.

  • Possible Cause A: Thermal Instability. Although the melting point is relatively high (188-191 °C), prolonged heating or excessive temperatures during a reaction could lead to decomposition, which may produce carbon oxides, nitrogen oxides, and other toxic fumes.[4][10]

    • Solution: Monitor reaction temperatures carefully. If possible, run the reaction at the lowest effective temperature.

  • Possible Cause B: Incompatible Reagents. The reaction mixture may contain strong oxidizing agents, bases, or reducing agents that are reacting with the this compound.[1][9]

    • Solution: Carefully review all reagents and catalysts in the reaction scheme for known incompatibilities. Consider alternative reagents if a potential incompatibility is identified.

Experimental Protocols

Protocol: Visual Inspection and Assessment of Material Integrity

This protocol describes a systematic workflow for visually inspecting a new or stored batch of this compound to assess its quality before experimental use.

  • Preparation: Before opening the container, ensure you are in a well-ventilated area (e.g., a chemical fume hood) and are wearing the appropriate PPE (lab coat, gloves, eye protection).[4][5]

  • Container Inspection: Check that the container is the original one, securely sealed, and not physically damaged.[3] Verify that the label is legible and the expiration date has not passed.

  • Visual Assessment: Open the container and observe the contents without inhaling any dust.

    • Color: The compound should be a crystalline powder ranging from white to pale yellow or tan.[1][3][4] Note any significant darkening, black/brown spots, or non-uniform coloration, which could indicate degradation.

    • Consistency: The material should be a free-flowing powder. Note any clumping or signs of moisture absorption, which suggests improper storage in a non-dry environment.

  • Documentation: Record the lot number, date of inspection, and observations in your lab notebook.

  • Decision:

    • If the material passes visual inspection, it can proceed to experimental use.

    • If there are signs of degradation, moisture, or contamination, the material should be quarantined and not used for sensitive applications. Consult with a supervisor or your institution's safety officer for proper disposal procedures.

  • Resealing: After inspection, securely reseal the container to protect it from air and moisture.[3][9] Return it to the recommended storage location.[4]

Visualizations

StorageWorkflow start Receive Compound check_container Inspect Container (Label, Seal, Damage) start->check_container store Store in Designated Location check_container->store conditions Conditions: - Cool, Dry, Well-Ventilated - Away from Light & Heat - Tightly Closed store->conditions incompatibles Segregate from: - Strong Oxidizers - Strong Bases - Strong Reducers store->incompatibles use Retrieve for Use store->use reseal Securely Reseal Container Immediately After Use use->reseal reseal->store Return to Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

TroubleshootingTree start Problem Encountered During Experiment color_change Compound Appearance Has Changed (e.g., Darkened) start->color_change Appearance solubility_issue Compound Fails to Dissolve start->solubility_issue Solubility reaction_issue Unexpected Reaction or Decomposition start->reaction_issue Reactivity check_storage Verify storage conditions (light, heat, moisture) color_change->check_storage check_contam Check for cross-contamination color_change->check_contam check_solvent Confirm correct solvent (Hot water, alkali?) solubility_issue->check_solvent check_temp Review reaction temperature. Was it too high? reaction_issue->check_temp check_reagents Check for incompatible reagents (oxidizers, bases) reaction_issue->check_reagents quarantine Quarantine/Discard Material check_storage->quarantine check_contam->quarantine test_sol Perform small-scale solubility test check_solvent->test_sol adjust_protocol Adjust Experimental Protocol test_sol->adjust_protocol check_temp->adjust_protocol check_reagents->adjust_protocol

Caption: Decision tree for troubleshooting common issues with this compound.

References

common impurities in commercial 5-hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving commercial 5-hydroxy-2-nitropyridine. The following information is designed to help you identify, troubleshoot, and resolve common issues related to impurities and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and potential degradation. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these can include 3-hydroxypyridine or 2-amino-5-nitropyridine.

    • Isomeric Impurities: The nitration of 3-hydroxypyridine can lead to the formation of other isomers, with 3-hydroxy-2-nitropyridine being a significant potential contaminant. Dinitrated pyridines are also a possibility, though typically in smaller amounts.

    • Side-Reaction Products: In syntheses starting from 2-aminopyridine followed by nitration and hydrolysis, incomplete reactions can result in residual 2-amino-5-nitropyridine.

  • Degradation Products: Although relatively stable, prolonged exposure to harsh conditions (e.g., strong bases, high temperatures) may lead to degradation. However, specific degradation pathways are not extensively documented in publicly available literature.

  • Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate or dichloroethane, may be present in trace amounts.

Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A2: Yes, impurities in your this compound can lead to unexpected side reactions. For instance:

  • Isomeric Impurities (e.g., 3-hydroxy-2-nitropyridine): These isomers have different electronic and steric properties, which can lead to the formation of regioisomeric products in your reaction.

  • Unreacted Starting Materials: The presence of starting materials like 3-hydroxypyridine or 2-amino-5-nitropyridine can compete in your reaction, leading to a complex mixture of products and lower yields of your desired compound.

It is highly recommended to assess the purity of your commercial this compound before use, especially for sensitive applications.

Q3: How can I assess the purity of my this compound?

A3: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities, particularly isomeric ones.

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in HPLC Analysis

Problem: Your HPLC chromatogram of this compound shows unexpected peaks in addition to the main product peak.

Potential Causes & Solutions:

Potential CauseSuggested Troubleshooting Steps
Isomeric Impurities Compare the retention times of the unknown peaks with commercially available standards of potential isomers like 3-hydroxy-2-nitropyridine. If standards are unavailable, consider techniques like LC-MS to obtain mass information about the impurity, which can help in its identification.
Unreacted Starting Materials Inject standards of potential starting materials (e.g., 3-hydroxypyridine, 2-amino-5-nitropyridine) to see if their retention times match the unknown peaks.
Degradation Products If the material is old or has been stored improperly, degradation may have occurred. Consider forced degradation studies (e.g., exposure to acid, base, heat, light) on a pure sample to see if the resulting degradation products match the unknown peaks.
Residual Solvents While HPLC is not the primary method for residual solvent analysis, some highly UV-active solvents might be detected. Gas Chromatography (GC) is the standard method for quantifying residual solvents.
Issue 2: Poor Yield or Inconsistent Results in Reactions

Problem: You are experiencing low yields, inconsistent reaction times, or the formation of a complex product mixture when using commercial this compound.

Potential Causes & Solutions:

Potential CauseSuggested Troubleshooting Steps
Purity of Starting Material The presence of impurities can significantly impact your reaction. Purify the commercial this compound using recrystallization before use. (See Experimental Protocols section).
Reaction Conditions Optimize your reaction conditions (temperature, solvent, base, catalyst) to favor the desired reaction pathway and minimize side reactions that may be promoted by impurities.
Moisture Content Ensure your this compound is dry, as water can interfere with many organic reactions. Dry the material under vacuum if necessary.

Quantitative Data on Potential Impurities

The exact levels of impurities can vary significantly between suppliers and batches. The following table provides a general overview of potential impurities and their likely range in a commercial product, though this is not based on a specific certificate of analysis.

ImpurityTypical Purity Spec (Commercial Grade)Potential Impact on Experiments
This compound (Assay)>98%-
3-Hydroxy-2-nitropyridine<1%Formation of isomeric products, difficulty in purification.
3-Hydroxypyridine<0.5%Byproduct formation, reduced yield.
2-Amino-5-nitropyridine<0.5%Byproduct formation, reduced yield.
Dinitropyridines<0.1%Potential for highly energetic and unpredictable reactions.
Residual Solvents<0.5%Can interfere with reaction stoichiometry and kinetics.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This method is a general guideline and may require optimization for your specific instrumentation and the suspected impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: this compound is soluble in hot water and alkali solutions, and sparingly soluble in many organic solvents. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.

  • Procedure:

    • Dissolve the impure this compound in a minimal amount of the hot primary solvent (e.g., ethanol or acetic acid) in an Erlenmeyer flask.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove any insoluble impurities and the charcoal.

    • Slowly add the anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, cool the flask in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified crystals under vacuum.

    • Assess the purity of the recrystallized material by HPLC and measure the melting point.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification cluster_application Application start Commercial this compound hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr pass Purity > 99% hplc->pass fail Purity < 99% hplc->fail nmr->pass nmr->fail reaction Proceed with Reaction pass->reaction recrystallization Recrystallization fail->recrystallization Purification Required reanalyze Re-analyze Purity recrystallization->reanalyze reanalyze->pass Purity Confirmed reanalyze->fail Further Purification Needed

Caption: Workflow for assessing and improving the purity of commercial this compound.

troubleshooting_flow start Unexpected Experimental Results (Low Yield, Side Products) check_purity Assess Purity of This compound (HPLC, NMR) start->check_purity purity_ok Purity is High (>99%) check_purity->purity_ok purity_low Purity is Low (<99%) check_purity->purity_low optimize Optimize Reaction Conditions (Temperature, Solvents, etc.) purity_ok->optimize purify Purify Starting Material (Recrystallization) purity_low->purify rerun Re-run Experiment optimize->rerun purify->rerun

Caption: A logical troubleshooting guide for unexpected experimental outcomes.

Technical Support Center: High-Throughput Screening of Reaction Conditions for Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of reaction conditions for nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine less reactive towards electrophilic nitration compared to benzene?

Pyridine is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring, requiring harsh reaction conditions for nitration to occur, which can lead to low yields and the formation of side products. The primary product of direct nitration is typically 3-nitropyridine because the ortho (2- and 6-) and para (4-) positions are significantly deactivated.

Q2: What are the main challenges in developing a high-throughput screening assay for nitropyridine synthesis?

Transitioning a nitropyridine synthesis from a benchtop protocol to a high-throughput format presents challenges related to low volumes, reagent stability, and automation compatibility. Ensuring uniform mixing and temperature control across a multi-well plate is crucial for obtaining reproducible results.

Q3: What are common causes of false positives and false negatives in HTS for chemical reactions?

  • False Positives: These can arise from assay interference where a compound appears as a "hit" due to factors other than the desired reaction, such as autofluorescence or aggregation. It is important to use orthogonal assays with different detection methods to confirm hits.

  • False Negatives: Active reaction conditions can be missed due to factors like low potency, poor solubility of reagents or catalysts, or degradation of reactants or products under the assay conditions. Screening at multiple concentrations (quantitative HTS) can help mitigate this.

Q4: How do substituents on the pyridine ring affect nitration in an HTS context?

Substituents on the pyridine ring significantly influence the position of nitration and the ring's reactivity. Electron-donating groups (e.g., alkyl, amino) can activate the ring, making nitration easier but also increasing the risk of over-nitration and the formation of multiple isomers. Electron-withdrawing groups (e.g., halogens, nitro groups) will further deactivate the ring, making nitration more difficult. In an HTS setting, this means that a single set of screening conditions may not be optimal for a diverse library of substituted pyridines.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My HTS plate shows very low or no conversion to the desired nitropyridine product across all wells. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield in an HTS campaign for nitropyridine synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

  • Reagent Instability or Degradation:

    • Nitrating Agent: Ensure the nitrating agent (e.g., nitric acid, dinitrogen pentoxide) is fresh and has not decomposed. Prepare solutions for the screen immediately before use.

    • Pyridine Substrate: Verify the purity and stability of your pyridine starting materials. Impurities can inhibit the reaction.

  • Inadequate Reaction Conditions:

    • Temperature: Nitration of pyridine often requires elevated temperatures. Ensure your plate heating system is providing uniform and accurate temperature control across all wells. Verify the temperature with an independent probe if possible.

    • Reaction Time: The reaction time may be insufficient for the reaction to proceed to completion at the microplate scale. Consider extending the incubation time.

  • Dispensing Errors:

    • Automated Liquid Handlers: Verify the accuracy and precision of your liquid handlers for dispensing all reagents. Small volume dispensing can be challenging and may lead to incorrect stoichiometry.

    • Clogged Tips: Check for clogged tips on the liquid handler, which can lead to missing reagents in some wells.

Issue 2: Poor Selectivity and Formation of Multiple Isomers

Q: My analysis shows the formation of multiple nitropyridine isomers, leading to low selectivity for the desired product. How can I improve the regioselectivity?

A: Poor selectivity is a common challenge in pyridine nitration. The following strategies can help improve the formation of the desired isomer:

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Nitrating Agent: Different nitrating agents can exhibit different selectivities. Consider screening a panel of nitrating agents (e.g., HNO₃/H₂SO₄, N₂O₅, or nitronium tetrafluoroborate).

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. Screen a variety of solvents with different polarities and coordinating abilities.

  • Protecting Groups: In some cases, the use of a temporary protecting group on the pyridine nitrogen can direct the nitration to a specific position.

Issue 3: Over-Nitration Leading to Di- and Poly-nitrated Products

Q: I am observing significant amounts of di-nitrated byproducts in my screening wells. How can I favor mono-nitration?

A: Over-nitration is a frequent issue, especially with activated pyridine substrates. To promote mono-nitration, consider the following adjustments to your HTS protocol:

  • Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations. A stoichiometric or even sub-stoichiometric amount can be screened.

  • Slow Addition of Nitrating Agent: While challenging in a standard HTS format, if your automation allows, a slower addition rate of the nitrating agent can help maintain a low concentration of the active nitrating species, thus favoring the mono-nitrated product.

  • Reduced Reaction Time: Monitor the reaction progress over time to identify the point at which the desired mono-nitrated product is maximized before significant di-nitration occurs.

Data Presentation

Table 1: Summary of Reaction Conditions for Nitropyridine Synthesis

Starting MaterialNitrating Agent/ConditionsProductYieldReference
Pyridine N-oxideHNO₃, H₂SO₄4-Nitropyridine N-oxideHigh (in continuous flow)
2-Aminopyridine1. Concentrated H₂SO₄, Concentrated HNO₃ (40-50 °C) 2. NaNO₂, H₂O (0-10 °C)2-Hydroxy-5-nitropyridine56.7%
3-HydroxypyridineNitrate, Acetic Anhydride (35-55 °C)3-Hydroxy-2-nitropyridineNot specified
PyridineN₂O₅, SO₂/H₂O (-11 °C)3-Nitropyridine~77%
Dinitropyridone, Ketone, AmmoniaCondition A: 70 °C, 3h Condition B: 120 °C, 3h (autoclave)Substituted NitropyridinesVaries (up to 83%)

Experimental Protocols

Protocol 1: High-Throughput Screening of Reaction Conditions for the Nitration of a Substituted Pyridine

This protocol outlines a general procedure for screening reaction conditions for the nitration of a library of substituted pyridines in a 96-well plate format.

  • Plate Preparation:

    • In a 96-well reaction block, dispense 50 µL of a 0.2 M solution of each substituted pyridine substrate in a suitable solvent (e.g., dichloroethane) to the appropriate wells.

    • Prepare a separate 96-well plate with the desired screening conditions. This may include different nitrating agents, catalysts, and solvents.

  • Reagent Addition:

    • Using an automated liquid handler, add 25 µL of the catalyst solutions (if applicable) to the substrate plate.

    • Add 25 µL of the nitrating agent solutions to initiate the reaction.

  • Reaction Incubation:

    • Seal the reaction plate and place it on a heated shaker block.

    • Incubate the reaction at the desired temperature (e.g., 80 °C) for a specified time (e.g., 4 hours).

  • Work-up and Analysis:

    • After the reaction is complete, quench the reaction by adding 100 µL of a saturated sodium bicarbonate solution to each well.

    • Extract the products by adding 200 µL of an organic solvent (e.g., ethyl acetate) to each well, followed by vigorous mixing.

    • Centrifuge the plate to separate the layers.

    • Transfer an aliquot of the organic layer to a new 96-well plate for analysis by LC-MS or GC-MS to determine the conversion and product distribution.

Mandatory Visualization

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Analysis start Start substrate_prep Prepare Substrate Plate start->substrate_prep reagent_prep Prepare Reagent Plate start->reagent_prep reagent_addition Automated Reagent Addition substrate_prep->reagent_addition reagent_prep->reagent_addition incubation Incubation with Heating/Shaking reagent_addition->incubation workup Quenching and Extraction incubation->workup analysis LC-MS / GC-MS Analysis workup->analysis data_processing Data Processing and Hit Identification analysis->data_processing end End data_processing->end

Caption: High-throughput screening workflow for nitropyridine synthesis.

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low/No Product Yield check_reagent_quality Check Reagent Purity/Stability start->check_reagent_quality verify_dispensing Verify Liquid Handler Performance start->verify_dispensing increase_temp Increase Reaction Temperature start->increase_temp increase_time Increase Reaction Time start->increase_time poor_selectivity Poor Selectivity screen_solvents Screen Solvents/Nitrating Agents poor_selectivity->screen_solvents over_nitration Over-nitration adjust_stoichiometry Adjust Nitrating Agent Stoichiometry over_nitration->adjust_stoichiometry

Caption: Troubleshooting decision tree for nitropyridine synthesis HTS.

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Hydroxy-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Hydroxy-2-nitropyridine is a valuable building block in medicinal chemistry. However, its synthesis presents notable challenges, particularly when compared to its more readily accessible isomers. This guide provides an objective comparison of documented synthetic methodologies for this compound, supported by experimental data and detailed protocols, to inform synthetic strategy and decision-making.

Comparison of Synthetic Methods

The synthesis of this compound is less commonly reported than that of its isomer, 2-hydroxy-5-nitropyridine. The primary challenge lies in achieving the desired regioselectivity during nitration or the availability of suitably substituted precursors. This comparison focuses on the most viable reported methods for obtaining this compound and contrasts them with a high-yielding synthesis of its isomer to highlight the differences in synthetic accessibility.

Data Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsSolvent(s)Reaction Time (h)Temperature (°C)Yield (%)
For this compound
Palladium-Catalyzed Borylation/Oxidation5-Bromo-2-nitropyridineBis(pinacolato)diboron, Pd(OAc)₂, KOAc, NaBO₄·4H₂ON,N-Dimethylformamide, THF, Water16 (each step)100 (step 1), 20 (step 2)21.8
For 2-Hydroxy-5-nitropyridine (Isomer)
One-Pot Nitration-Diazotization2-AminopyridineConcentrated H₂SO₄, Concentrated HNO₃, NaNO₂Water4-5 (nitration)10-5058.1

Experimental Protocols

Method 1: Palladium-Catalyzed Borylation/Oxidation of 5-Bromo-2-nitropyridine

This two-step method provides a direct route to this compound, albeit with a modest yield.

Step 1: Synthesis of 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • A suspension of 5-bromo-2-nitropyridine (10.0 g, 49 mmol), bis(pinacolato)diboron (13.7 g, 54 mmol), palladium(II) acetate (121 mg, 0.54 mmol), and potassium acetate (14.4 g, 147 mmol) in N,N-dimethylformamide (180 mL) is prepared.

  • The reaction mixture is heated to 100 °C and maintained at this temperature for 16 hours.

  • After completion, the solvent is removed under vacuum.

  • The remaining residue is mixed with ethyl acetate (600 mL).

  • The ethyl acetate solution is washed sequentially with water (100 mL) and brine (100 mL) and then dried over anhydrous sodium sulfate.

Step 2: Oxidation to this compound

  • The dried ethyl acetate solution from the previous step is concentrated to a residue.

  • The residue is mixed with sodium perborate tetrahydrate (19.0 g, 125 mmol), tetrahydrofuran (180 mL), and water (180 mL).

  • The resulting mixture is stirred at room temperature (20 °C) for 16 hours.

  • The aqueous and organic phases are separated.

  • The aqueous phase is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic solutions are concentrated to yield this compound (1.5 g, 21.8% yield) as a yellow solid.[1]

Method 2: One-Pot Nitration-Diazotization of 2-Aminopyridine (for the isomer 2-Hydroxy-5-nitropyridine)

This high-yielding, one-pot method for the synthesis of the isomer 2-hydroxy-5-nitropyridine is provided for comparison to illustrate a more efficient synthetic route for a related compound.

  • Concentrated sulfuric acid (1.1 tons) is added to a 1000 L reaction kettle.

  • 2-Aminopyridine (110.0 kg, 1170.2 mol) is added in batches, controlling the temperature to 10-20 °C.

  • Concentrated nitric acid (102.1 kg, 1053.1 mol) is added, and the mixture is heated to 45-50 °C and reacted for 4-5 hours.

  • The reaction solution is slowly added to 1.1 tons of ice water, maintaining a temperature of 0-10 °C.

  • An aqueous solution of sodium nitrite (121.1 kg, 1755.3 mol) is added dropwise.

  • After the reaction is complete, ammonia water (660 kg) is added dropwise to adjust the acid concentration of the reaction solution to 25-30%.

  • The mixture is discharged, centrifuged, and the resulting solid is dried to obtain 95.2 kg of 2-hydroxy-5-nitropyridine with a yield of 58.1%.[2]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for this compound from 5-bromo-2-nitropyridine.

Synthesis_of_5_hydroxy_2_nitropyridine start 5-Bromo-2-nitropyridine intermediate 2-Nitro-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyridine start->intermediate Bis(pinacolato)diboron, Pd(OAc)₂, KOAc DMF, 100°C, 16h product This compound intermediate->product NaBO₄·4H₂O THF, H₂O, 20°C, 16h

Caption: Synthesis of this compound from 5-bromo-2-nitropyridine.

Conclusion

Based on the available literature, the synthesis of this compound is challenging, with the most clearly documented method being a two-step palladium-catalyzed borylation and subsequent oxidation of 5-bromo-2-nitropyridine, which provides a modest yield of 21.8%.[1] In contrast, the synthesis of its isomer, 2-hydroxy-5-nitropyridine, can be achieved in higher yields through methods like the one-pot nitration-diazotization of 2-aminopyridine.[2] For researchers requiring this compound, the borylation-oxidation route is the most viable published method. Further research into optimizing the regioselectivity of the nitration of 3-hydroxypyridine or developing novel synthetic routes from alternative precursors could provide more efficient access to this valuable compound.

References

validation of analytical methods for 5-hydroxy-2-nitropyridine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of 5-hydroxy-2-nitropyridine, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of suitable analytical techniques, complete with detailed experimental protocols and supporting data presented in a clear, structured format.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide compares three common analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and direct UV-Vis Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

Physicochemical Properties of this compound

This compound is a light yellow to beige crystalline powder with a melting point in the range of 188-191 °C.[2] It is soluble in hot water and alkaline solutions, but has limited solubility in most common organic solvents.[2][3] These properties, particularly its polarity and UV-absorbing chromophore, are key considerations in method development.

Comparison of Analytical Methods

A summary of the performance parameters for the three analytical methods is presented in the table below. The data are representative of what would be expected from a typical validation study.

ParameterRP-HPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Range 0.1 - 100 µg/mL0.01 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~0.03 µg/mL~0.003 µg/mL~0.3 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Specificity HighVery HighLow
Throughput ModerateLowHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is well-suited for the routine quality control of this compound due to its high precision and accuracy. Given the polar nature of the analyte, a polar-modified stationary phase or a highly aqueous mobile phase is recommended.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) 0.1% formic acid in water:acetonitrile. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this stock, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 320 nm

    • Run time: 10 minutes

  • Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high) and calculate the percent recovery.

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • Specificity: Analyze a blank, a placebo (if applicable), and a sample spiked with potential impurities to ensure no interference at the retention time of this compound.

    • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile compound.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • DB-5ms column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • This compound reference standard

Procedure:

  • Derivatization:

    • To 100 µL of a sample solution in ethyl acetate, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate (1 mg/mL). Prepare a series of calibration standards ranging from 0.01 to 50 µg/mL and derivatize them following the same procedure as the samples.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Splitless (1 µL)

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • MS mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound.

  • Validation Parameters: Follow a similar validation strategy as outlined for the HPLC method, with a focus on the reproducibility of the derivatization step.

UV-Vis Spectrophotometry

This method is simple and rapid, suitable for the quantification of this compound in simple matrices where interfering substances are not expected.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • This compound reference standard

Procedure:

  • Solvent Selection: Given the solubility of this compound in alkaline solutions, 0.1 M NaOH is a suitable solvent.

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound in 0.1 M NaOH and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.

  • Standard Solution Preparation: Prepare a stock solution of this compound in 0.1 M NaOH (100 µg/mL). From this stock, prepare a series of calibration standards ranging from 1 to 50 µg/mL by diluting with 0.1 M NaOH.

  • Sample Preparation: Dissolve the sample in 0.1 M NaOH to achieve a concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax, using 0.1 M NaOH as the blank.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and construct a calibration curve by plotting absorbance against concentration.

    • Accuracy and Precision: Assess as described for the HPLC method.

    • Specificity: This method has low specificity. The presence of other UV-absorbing compounds in the sample can interfere with the measurement.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (320 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Ethyl Acetate B Add Pyridine & BSTFA A->B C Heat at 70°C for 30 min B->C D Inject into GC-MS C->D E Separation on DB-5ms Column D->E F MS Detection (SIM Mode) E->F G Extract Ion Chromatogram F->G H Quantify using Calibration Curve G->H UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Quantification A Dissolve Sample in 0.1 M NaOH C Set Wavelength to λmax A->C B Prepare Calibration Standards D Measure Absorbance B->D E Calculate Concentration from Calibration Curve D->E

References

A Comparative Analysis of 5-Hydroxy-2-nitropyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, synthesis, and biological potential of key hydroxynitropyridine isomers.

This guide offers a comparative overview of 5-hydroxy-2-nitropyridine and its isomers, primarily 2-hydroxy-5-nitropyridine and 3-hydroxy-2-nitropyridine. These compounds are versatile precursors in the synthesis of a wide range of biologically active molecules. Their utility in medicinal chemistry and drug discovery is significant, with applications ranging from anticancer to antimicrobial agents. This document provides a side-by-side look at their chemical and physical characteristics, synthetic routes, and biological activities, supported by experimental data and detailed protocols to aid researchers in their selection and application.

Physicochemical Properties: A Tale of Isomeric Differences

The position of the hydroxyl and nitro groups on the pyridine ring significantly influences the physicochemical properties of these isomers. These differences in properties such as melting point, solubility, and acidity (pKa) can affect their reactivity, bioavailability, and formulation characteristics.

PropertyThis compound2-Hydroxy-5-nitropyridine3-Hydroxy-2-nitropyridine
CAS Number 15206-26-55418-51-9[1]15128-82-2[2]
Molecular Formula C₅H₄N₂O₃C₅H₄N₂O₃[1]C₅H₄N₂O₃[2]
Molecular Weight 140.10 g/mol 140.10 g/mol 140.10 g/mol [2]
Appearance Not specifiedLight yellow to beige crystalline powder[3]Yellow crystalline powder[4]
Melting Point (°C) Not specified188-19167-72[5]
Solubility Not specifiedSoluble in hot water and alkali liquor; Insoluble in most organic solvents.[6]Slightly soluble in water; more soluble in organic solvents like alcohols and ethers.[5]
pKa (Predicted) Not specified8.06 ± 0.10[7]0.31 ± 0.22[8]

Synthesis and Experimental Protocols

The synthesis of these hydroxynitropyridine isomers can be achieved through various methods, often involving the nitration of a corresponding hydroxypyridine or the hydrolysis of an aminonitropyridine. The choice of synthetic route can depend on the desired yield, purity, and scalability.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of 5-bromo-2-nitropyridine.

Experimental Protocol: Synthesis of this compound

  • Materials: 5-Bromo-2-nitropyridine, aqueous sodium hydroxide, hydrochloric acid.

  • Procedure:

    • A mixture of 5-bromo-2-nitropyridine and an aqueous solution of sodium hydroxide is refluxed.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solution is then acidified with hydrochloric acid to precipitate the product.

    • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Synthesis of 2-Hydroxy-5-nitropyridine

One established method for synthesizing 2-hydroxy-5-nitropyridine is through the diazotization of 2-amino-5-nitropyridine followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitropyridine

  • Materials: 2-amino-5-nitropyridine, 15% dilute hydrochloric acid, 20% aqueous sodium nitrite, ice.

  • Procedure:

    • Dissolve 2-amino-5-nitropyridine (0.1 mol) in 15% dilute hydrochloric acid.[9]

    • Slowly add 20% aqueous sodium nitrite dropwise to the solution.[9]

    • Maintain the reaction temperature at 40°C for 40 minutes and continue the reaction for a total of 6 hours.[9]

    • After the reaction is complete, concentrate the mixture under reduced pressure.[9]

    • Cool the concentrated solution to precipitate a light yellow solid.[9]

    • Wash the solid with ice water and dry to obtain 2-hydroxy-5-nitropyridine.[9]

Synthesis of 3-Hydroxy-2-nitropyridine

A common laboratory-scale synthesis of 3-hydroxy-2-nitropyridine involves the nitration of 3-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Hydroxy-2-nitropyridine

  • Materials: 3-hydroxypyridine, ethyl acetate, potassium nitrate (KNO₃), acetic anhydride, saturated sodium hydroxide (NaOH) solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked flask, combine 3-hydroxypyridine (10g), ethyl acetate (80ml), KNO₃ (4.2g), and acetic anhydride (21ml).[10]

    • Heat the mixture at 45°C with magnetic stirring until the reaction is complete (monitored by TLC).[10]

    • Cool the reaction to room temperature and filter by suction, washing the solid with a small amount of ethyl acetate.[10]

    • Take the filtrate and neutralize it with a saturated NaOH solution.[10]

    • Extract the aqueous layer with ethyl acetate (3-4 times).[10]

    • Combine the organic extracts, add activated carbon, and reflux for 1 hour.[10]

    • Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.[10]

    • Dry the resulting product in an oven to obtain 3-hydroxy-2-nitropyridine.[10]

Biological Activities and Potential Applications

Nitropyridine derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. While specific comparative data for these exact isomers is limited in the readily available literature, the broader class of nitropyridines has shown promise in several therapeutic areas.

Anticancer Activity: Nitropyridine-containing compounds have been investigated as inhibitors of various kinases involved in cancer progression, such as Janus kinase 2 (JAK2) and glycogen synthase kinase 3 (GSK3). The nitro group, being a strong electron-withdrawing group, can play a crucial role in the binding of these molecules to their biological targets.

Antimicrobial Activity: Several nitropyridine derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action is often attributed to the generation of reactive nitrogen species upon reduction of the nitro group within microbial cells, leading to cellular damage.

Enzyme Inhibition: Beyond cancer-related kinases, nitropyridines have been explored as inhibitors of other enzymes, such as urease, which is implicated in infections by Helicobacter pylori.

Due to the lack of directly comparable quantitative data (e.g., IC₅₀ or MIC values) for this compound and its isomers against the same biological targets in the reviewed literature, further experimental investigation is warranted to fully elucidate their comparative efficacy.

Experimental Protocols for Biological Assays

To facilitate further research, standardized protocols for assessing the key biological activities of these compounds are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (hydroxynitropyridine isomers) in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known anticancer drug as a positive control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial twofold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the potential mechanisms of action and the experimental processes involved in the study of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Synthesis of Nitropyridine Isomers s2 Purification (e.g., Recrystallization) s1->s2 s3 Structural Analysis (NMR, MS, IR) s2->s3 b1 Anticancer Screening (MTT Assay) s3->b1 Pure Isomers b2 Antimicrobial Screening (Broth Microdilution) s3->b2 b3 Enzyme Inhibition (e.g., Urease Assay) s3->b3 d1 Calculate IC50 / MIC b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) d1->d2 d3 Lead Compound Identification d2->d3

General experimental workflow for comparative analysis.

GSK3_signaling_pathway cluster_active cluster_inactive Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 LRP->Dsh Complex Destruction Complex (Axin, APC, CK1) Dsh->Complex Inhibits GSK3 GSK3 Complex->GSK3 BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Leads to Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF/LEF BetaCatenin->TCF Binds Gene Target Gene Transcription TCF->Gene Activates Nitropyridine Nitropyridine Inhibitor Nitropyridine->GSK3 Inhibits

Simplified Wnt/GSK3 signaling pathway with potential inhibition.

References

Assessing the Purity of 5-Hydroxy-2-Nitropyridine: A Comparative Guide to Titration and Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 5-Hydroxy-2-nitropyridine, a key building block in the synthesis of various pharmaceutical compounds, requires precise purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two common analytical techniques for purity determination: potentiometric titration and gas chromatography with flame ionization detection (GC-FID).

This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance based on key analytical parameters, and provides visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between titration and gas chromatography for purity analysis depends on several factors, including the specific information required (e.g., total acidity vs. impurity profile), the nature of potential impurities, available instrumentation, and the desired sample throughput.

ParameterPotentiometric TitrationGas Chromatography (GC-FID)
Principle Neutralization reaction between the acidic hydroxyl group of the analyte and a standardized basic titrant. The equivalence point is determined by monitoring the change in pH.Separation of the analyte from its impurities based on their volatility and interaction with a stationary phase, followed by detection using a flame ionization detector.
Measured Purity Assay (%) of the acidic component.Area % of the main component relative to all volatile components detected.
Selectivity Non-selective. Titrates all acidic protons present in the sample.Highly selective. Separates and quantifies individual volatile impurities.
Hypothetical Purity (%) 99.599.2
Standard Deviation (%) ± 0.2± 0.1
Limit of Detection (LOD) ~0.1%~0.01%
Analysis Time per Sample ~15 minutes~30 minutes (including derivatization)
Instrumentation Cost LowHigh
Solvent & Reagent Cost LowModerate
Throughput ModerateHigh (with autosampler)

Experimental Protocols

Potentiometric Titration

This method determines the overall purity of this compound by quantifying its acidic hydroxyl group. A potentiometric endpoint determination is recommended due to the colored nature of the compound, which would interfere with visual indicators.

Instrumentation and Reagents:

  • pH meter with a combination glass electrode

  • Burette (10 mL or 25 mL, Class A)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol, reagent grade

  • Deionized water

Procedure:

  • Accurately weigh approximately 140 mg of the this compound sample into a 100 mL beaker.

  • Dissolve the sample in 50 mL of ethanol. Gentle warming may be required.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize.

  • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant. Add the titrant in smaller increments as the pH begins to change more rapidly, indicating the approach of the equivalence point.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The equivalence point is the volume of NaOH at the steepest point of the inflection in the titration curve. This can also be determined by calculating the first or second derivative of the curve.

  • Calculate the purity of this compound using the following formula:

    % Purity = (V × M × 140.10 / W) × 100

    Where:

    • V = Volume of NaOH at the equivalence point (L)

    • M = Molarity of the NaOH solution (mol/L)

    • 140.10 = Molecular weight of this compound ( g/mol )

    • W = Weight of the sample (mg)

Gas Chromatography with Flame Ionization Detection (GC-FID)

Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl group into a more volatile silyl ether. This allows for analysis by gas chromatography.

Instrumentation and Reagents:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Autosampler vials with inserts.

  • Heating block or oven.

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine, anhydrous.

  • A suitable solvent such as Dichloromethane or Acetonitrile, HPLC grade.

Procedure:

1. Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into an autosampler vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before analysis.

2. GC Analysis:

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Inject the derivatized sample into the GC.

  • Record the chromatogram.

  • Calculate the purity by the area percent method:

    % Purity = (Area of the main peak / Total area of all peaks) × 100

Methodology Visualization

experimental_workflows cluster_titration Potentiometric Titration Workflow cluster_gc GC-FID Workflow t_start Start t_weigh Weigh Sample t_start->t_weigh t_dissolve Dissolve in Ethanol t_weigh->t_dissolve t_titrate Titrate with 0.1M NaOH (Record pH vs. Volume) t_dissolve->t_titrate t_plot Plot Titration Curve t_titrate->t_plot t_endpoint Determine Equivalence Point t_plot->t_endpoint t_calc Calculate Purity t_endpoint->t_calc t_end End t_calc->t_end gc_start Start gc_weigh Weigh Sample gc_start->gc_weigh gc_dissolve Dissolve in Pyridine gc_weigh->gc_dissolve gc_derivatize Add BSTFA & Heat (70°C) gc_dissolve->gc_derivatize gc_inject Inject into GC-FID gc_derivatize->gc_inject gc_chromatogram Record Chromatogram gc_inject->gc_chromatogram gc_integrate Integrate Peak Areas gc_chromatogram->gc_integrate gc_calc Calculate Purity (Area %) gc_integrate->gc_calc gc_end End gc_calc->gc_end

Caption: Experimental workflows for purity assessment.

Comparative Analysis of Key Features

method_comparison titration Potentiometric Titration Principle: Acid-Base Neutralization Measures: Total Acidity (Assay) Selectivity: Low Speed: Fast Cost: Low Impurity Profile: No gc Gas Chromatography (GC-FID) Principle: Chromatographic Separation Measures: Individual Volatile Components Selectivity: High Speed: Moderate Cost: High Impurity Profile: Yes comparison Comparison Criteria comparison->titration comparison->gc

Caption: Key features of titration versus GC-FID.

Conclusion

Both potentiometric titration and gas chromatography are viable methods for assessing the purity of this compound, each offering distinct advantages.

  • Potentiometric titration is a cost-effective and rapid method for determining the overall assay of the acidic compound. It is well-suited for routine quality control where the primary concern is the total amount of the active substance and where non-acidic impurities are not expected to be significant.

  • Gas Chromatography (GC-FID) , while more time-consuming and requiring a derivatization step, provides a much more detailed picture of the sample's purity. It can separate and quantify individual volatile impurities, making it the preferred method for in-depth purity analysis, impurity profiling, and for meeting stringent regulatory requirements in drug development.

For comprehensive quality assessment, a combination of both techniques can be highly effective. Titration can be used for rapid batch-to-batch consistency checks, while GC-FID can be employed for a more thorough characterization of the purity and impurity profile of the this compound intermediate.

A Comparative Guide to the Aminolysis of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and a vast array of functional materials. The efficiency and selectivity of this reaction are critically dependent on the choice of acylating agent. This guide provides a detailed comparison of the kinetic performance of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine, a pyridine-based coupling reagent, with other common alternatives. The data presented herein is intended to assist researchers in selecting the most appropriate reagent and reaction conditions for their specific synthetic challenges.

Introduction to 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine

2-(1-Hydroxybenzotriazolyl)-5-nitropyridine is a reactive ester that undergoes aminolysis to form amides, releasing 1-hydroxybenzotriazole (HOBt) as a byproduct. The presence of the nitro group on the pyridine ring activates the 2-position towards nucleophilic attack by amines. Understanding the kinetics of this process is crucial for optimizing reaction times, minimizing side reactions, and achieving desired product yields.

Kinetic Performance Analysis

A key study by Khattab et al. (2012) investigated the kinetics of the aminolysis of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine (Compound 2 ) and compared it with 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene (Compound 1 ). The reactions were carried out with various amines—morpholine (Mo), cyclohexylamine (CHA), and aniline (An)—in different solvents to elucidate the reaction mechanism and the effect of the solvent and amine basicity on the reaction rate.[1][2][3]

Table 1: Second-Order Rate Constants (kA) for the Aminolysis of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine (2) and 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene (1) with Various Amines in Different Solvents. [1][2]

AmineSolventCompoundkA (l·mol−1·s−1) at 30°C
Morpholine (Mo) Methanol (MeOH)2 1.83 x 10-2
1 2.15 x 10-1
Acetonitrile (AN)2 2.25 x 10-2
1 7.94 x 10-1
Toluene (Tol)2 1.15 x 10-4
1 1.02 x 10-3
Cyclohexylamine (CHA) Methanol (MeOH)2 1.44 x 10-2
1 2.13 x 10-1
Acetonitrile (AN)2 2.18 x 10-2
1 4.46 x 10-1
Toluene (Tol)2 2.29 x 10-4 (at 40°C)
1 1.12 x 10-3 (at 40°C)
Aniline (An) Methanol (MeOH)2 1.09 x 10-4
1 1.17 x 10-3
Acetonitrile (AN)2 1.73 x 10-4
1 2.51 x 10-3

Data extracted from Khattab et al., Open Journal of Physical Chemistry, Vol. 2 No. 3, 2012, pp. 156-168.[1][2]

The data clearly indicates that the aminolysis of the dinitrobenzene derivative (1 ) is consistently faster than that of the nitropyridine derivative (2 ) under the same conditions. This is attributed to the greater activation of the aromatic ring by two nitro groups compared to one nitro group and a ring nitrogen.

Comparison with Alternative Acylating Agents

While direct, side-by-side kinetic data under identical conditions is scarce for a wide range of acylating agents, a qualitative and, where possible, quantitative comparison can be made with other common classes of reagents.

Acyl Halides: Acyl chlorides and fluorides are highly reactive acylating agents.[4] Their aminolysis reactions are typically very fast and often do not require catalysis. For instance, the spontaneous aminolysis of benzoyl fluoride with morpholine in various non-hydroxylic solvents has been reported to follow second-order kinetics.[5] However, their high reactivity can be a drawback, leading to side reactions and requiring careful control of reaction conditions, especially with sensitive substrates.[4]

Acid Anhydrides: Acid anhydrides are generally less reactive than acyl chlorides, which can lead to higher selectivity.[4] Their reactions often require heating or catalysis to proceed at a reasonable rate. The kinetics of aminolysis of benzoic anhydrides with primary amines in dioxane are typically first-order in each reactant.[5]

Carbodiimide-Based Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used, often in conjunction with additives like HOBt or OxymaPure to form a reactive ester in situ, which then undergoes aminolysis.[6] These are particularly useful in peptide synthesis.

Uronium/Aminium and Phosphonium Salts: Reagents such as HATU, HCTU, and PyBOP are known for their high efficiency and ability to suppress side reactions, especially racemization in peptide synthesis.[6] They are generally considered more reactive and efficient than carbodiimide-based methods for challenging couplings.[6]

Table 2: Qualitative Comparison of Acylating Agents

Reagent ClassRelative ReactivityAdvantagesDisadvantages
2-(1-Hydroxybenzotriazolyl)-5-nitropyridine ModerateGood leaving group (HOBt), crystalline solid.Slower than dinitrobenzene analogue and acyl halides.
Acyl Halides Very HighHigh reactivity, readily available.Can lead to side reactions, corrosive byproducts (HX).[4]
Acid Anhydrides ModerateHigher selectivity than acyl halides.[4]Often require heat or catalysis.
Carbodiimides (e.g., EDC, DCC) Variable (with additives)Water-soluble byproducts (EDC), well-established.[6]Can cause racemization without additives.[6]
Uronium/Phosphonium Salts (e.g., HATU, PyBOP) HighHigh efficiency, low racemization.[6]Higher cost, potential for side reactions (guanidinylation with uronium salts).[6]

Experimental Protocols

General Protocol for Kinetic Measurements of Aminolysis

The kinetic studies of the aminolysis of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine were typically carried out under pseudo-first-order conditions.[1][2]

  • Solution Preparation: Stock solutions of the acylating agent (e.g., 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine) and the amine (e.g., morpholine) are prepared in the desired solvent (e.g., methanol, acetonitrile, or toluene) at known concentrations.

  • Reaction Initiation: The reaction is initiated by mixing the solutions in a thermostated cuvette. A large excess of the amine is used to ensure pseudo-first-order kinetics with respect to the acylating agent.

  • Data Acquisition: The progress of the reaction is monitored spectrophotometrically by following the increase in absorbance of the product at its wavelength of maximum absorption (λmax).

  • Rate Constant Calculation: The observed pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • Second-Order Rate Constant Determination: The second-order rate constant (kA) is obtained from the slope of the plot of kobs versus the concentration of the amine.

Visualizations

General Workflow for Kinetic Studies of Aminolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagent Prepare Stock Solution of Acylating Agent mix Mix Solutions in Thermostated Cuvette prep_reagent->mix prep_amine Prepare Stock Solution of Amine prep_amine->mix monitor Monitor Absorbance vs. Time mix->monitor plot1 Plot ln(A∞ - At) vs. Time monitor->plot1 calc_kobs Calculate k_obs from Slope plot1->calc_kobs plot2 Plot k_obs vs. [Amine] calc_kobs->plot2 calc_ka Calculate k_A from Slope plot2->calc_ka

Caption: Workflow for determining the rate constants of aminolysis reactions.

Mechanism of Aminolysis of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine

The aminolysis reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2]

G reactant 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine + Amine intermediate Zwitterionic Intermediate (Meisenheimer Complex) reactant->intermediate Nucleophilic Attack product Amide Product + HOBt intermediate->product Leaving Group Departure

Caption: Simplified mechanism for the aminolysis reaction.

References

A Comparative Guide to the Reactivity of 5-Hydroxy-2-Nitropyridine and 3-Hydroxy-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-hydroxy-2-nitropyridine and 3-hydroxy-2-nitropyridine. A comprehensive understanding of their differential reactivity is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes the theoretical principles governing their reactions, presents quantitative data from closely related analogues to support these principles, details relevant experimental protocols, and provides visualizations to illustrate key mechanistic concepts.

Theoretical Framework: Electronic Effects and Reactivity

The reactivity of these isomers is primarily dictated by the electronic interplay between the electron-donating hydroxyl (-OH) group, the strongly electron-withdrawing nitro (-NO₂) group, and the inherent electron-deficient nature of the pyridine ring nitrogen. These factors govern the molecule's susceptibility to either nucleophilic or electrophilic attack.

  • This compound : The hydroxyl group at the 5-position and the nitro group at the 2-position are para to each other. The hydroxyl group acts as an activating group for electrophilic aromatic substitution (EAS) through resonance, directing incoming electrophiles to the ortho positions (C4 and C6). The nitro group strongly deactivates the ring towards EAS but is a powerful activating group for nucleophilic aromatic substitution (SNAr), particularly for leaving groups at the C2 and C6 positions.

  • 3-Hydroxy-2-nitropyridine : The hydroxyl group at the 3-position and the nitro group at the 2-position are ortho to each other. This proximity creates a strong electronic influence. The hydroxyl group activates the ring for EAS, directing to its ortho (C2, C4) and para (C6) positions. The nitro group at C2 strongly activates the ring for SNAr, especially at the C2 and C6 positions, due to its proximity to the electron-withdrawing ring nitrogen.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. The nitro group is exceptionally effective at stabilizing this negative charge, especially when positioned ortho or para to the site of nucleophilic attack.

Data Presentation: Reactivity of Methoxy-Nitropyridine Analogues

The following table summarizes the second-order rate constants (k₂) for the SNAr reaction of these analogous compounds with various nucleophiles in aqueous solution at 20°C.[1][2]

Compound (Analogue to)Nucleophilek₂ (M⁻¹s⁻¹)
2-Methoxy-5-nitropyridine (this compound)Piperidine0.046
Pyrrolidine0.14
Morpholine0.011
2-Methoxy-3-nitropyridine (3-Hydroxy-2-nitropyridine)Piperidine0.44
Pyrrolidine1.10
Morpholine0.088

Interpretation: The data clearly indicates that 2-methoxy-3-nitropyridine is significantly more reactive towards nucleophilic substitution than its 2-methoxy-5-nitro isomer , by a factor of approximately 8-10. This enhanced reactivity is attributed to the position of the nitro group. In the 3-nitro isomer, the nitro group is ortho to the reaction center (C2), providing superior resonance stabilization for the negative charge of the Meisenheimer intermediate compared to the 5-nitro isomer, where the nitro group is para. This principle strongly suggests that 3-hydroxy-2-nitropyridine would be similarly more susceptible to SNAr reactions (involving displacement of a suitable leaving group) than this compound.

Visualization of the SNAr Mechanism

Caption: General mechanism of SNAr, highlighting the rate-determining formation of the Meisenheimer complex.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile [3]

  • Materials :

    • Substituted Nitropyridine (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)

    • Amine nucleophile (e.g., benzylamine) (1.1 equiv)

    • Triethylamine (1.2 equiv)

    • Anhydrous Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitropyridine substrate in anhydrous ethanol (to a concentration of approx. 0.1 M).

    • Add the amine nucleophile, followed by triethylamine, to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted product.

Protocol 2: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry [2]

  • Materials & Equipment :

    • Nitropyridine substrate stock solution (e.g., in DMSO or water).

    • Nucleophile stock solutions of varying concentrations.

    • Temperature-controlled UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure :

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product, determined from a preliminary scan of a completed reaction. Maintain a constant temperature (e.g., 20.0 ± 0.1°C).

    • Perform reactions under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) relative to the nitropyridine substrate. The final substrate concentration should be low (e.g., 5 x 10⁻⁵ M).

    • To start a kinetic run, inject a small volume of the nitropyridine stock solution into a cuvette containing the nucleophile solution and mix rapidly.

    • Immediately begin recording the absorbance at λ_max over time until the reaction is complete.

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t).

    • Repeat this procedure for several different concentrations of the nucleophile.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the nucleophile concentration ([Nu]).

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene.[4][5] The ring nitrogen is electron-withdrawing and becomes protonated under the strongly acidic conditions typical for EAS, further deactivating the ring. Therefore, EAS on these compounds is only feasible due to the powerful activating and ortho,para-directing effect of the hydroxyl group. The nitro group is a strong deactivating group and a meta-director for EAS.

Theoretical Analysis and Predicted Outcomes
  • 3-Hydroxy-2-nitropyridine : The -OH group at C3 strongly activates the C4 (ortho) and C6 (para) positions. The C2 position is also ortho but is already substituted. The deactivating -NO₂ group at C2 will sterically hinder and electronically disfavor attack at C3. Attack at C4 is strongly favored electronically by the -OH group. Attack at C6 is also activated by the -OH group. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C6 positions .

  • This compound : The -OH group at C5 activates its ortho positions, C4 and C6. The deactivating -NO₂ group at C2 will most strongly deactivate the C3 and C5 positions. Therefore, electrophilic attack is predicted to occur at the C4 and C6 positions , which are activated by the hydroxyl group.

CompoundActivating GroupDeactivating GroupsPredicted Site(s) of Electrophilic Attack
This compound -OH at C5 (ortho, para-directing)-NO₂ at C2, Ring NitrogenC4, C6
3-Hydroxy-2-nitropyridine -OH at C3 (ortho, para-directing)-NO₂ at C2, Ring NitrogenC4, C6

While both isomers are predicted to substitute at the C4 and C6 positions, the relative rates and regioselectivity may differ due to the combined electronic and steric influences in the transition states, though quantitative data is unavailable.

Visualization of EAS Directing Effects

EAS_Directing_Effects sub_3oh 3-Hydroxy-2-nitropyridine effect_3oh Activating -OH at C3 directs to C4 (ortho) and C6 (para) sub_3oh->effect_3oh Electronic Effect sub_5oh This compound effect_5oh Activating -OH at C5 directs to C4 (ortho) and C6 (ortho) sub_5oh->effect_5oh Electronic Effect outcome Major Products from Electrophilic Attack at C4 and/or C6 effect_3oh->outcome effect_5oh->outcome

Caption: Logical flow showing how the activating hydroxyl group directs electrophilic attack in both isomers.

Experimental Protocols

Protocol 3: General Procedure for Electrophilic Bromination of an Activated Pyridine

  • Materials :

    • Hydroxy-nitropyridine substrate (1.0 equiv)

    • Acetic acid (solvent)

    • Bromine (Br₂) in acetic acid (1.0 equiv)

    • Aqueous sodium bisulfite (NaHSO₃) solution

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • In a flask protected from light, dissolve the hydroxy-nitropyridine substrate in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add the bromine solution dropwise with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of ice water.

    • Quench any excess bromine by adding sodium bisulfite solution dropwise until the orange/brown color disappears.

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to isolate the brominated product(s).

Conclusion

This compound and 3-hydroxy-2-nitropyridine exhibit distinct and predictable reactivity based on the positions of their functional groups.

  • In Nucleophilic Aromatic Substitution , kinetic data from analogous compounds strongly suggests that 3-hydroxy-2-nitropyridine is substantially more reactive than the 5-hydroxy isomer. This is due to the superior ability of the ortho-nitro group (at C2 relative to C3) to stabilize the key Meisenheimer intermediate compared to the para-nitro group (at C2 relative to C5).

  • In Electrophilic Aromatic Substitution , both isomers are activated by their respective hydroxyl groups to undergo substitution, primarily at the C4 and C6 positions . The pyridine nitrogen and the nitro group are strongly deactivating, making the hydroxyl group the dominant factor in determining the reaction's feasibility and regioselectivity.

This comparative analysis, grounded in fundamental principles and supported by experimental data from analogous systems, provides a valuable framework for researchers in the strategic design of synthetic routes utilizing these important heterocyclic building blocks.

References

Evaluating 5-Hydroxy-2-Nitropyridine as a Versatile Building Block for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutic agents and functional organic molecules. Among the vast array of available synthons, 5-hydroxy-2-nitropyridine has emerged as a valuable and versatile intermediate. This guide provides an objective comparison of its performance against a relevant alternative, 2-fluoro-5-nitropyridine, supported by experimental data, detailed protocols, and visualizations of its role in the synthesis of bioactive compounds.

This comparison focuses on the utility of these building blocks in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-nitrogen bonds. The downstream application highlighted is the synthesis of pyronaridine, an antimalarial drug, which utilizes a derivative of this compound as a key precursor.

Core Chemical Properties and Reactivity

This compound is a crystalline solid at room temperature, typically appearing as a light yellow to beige powder. Its chemical structure features a pyridine ring activated by a strongly electron-withdrawing nitro group, which facilitates nucleophilic attack. The hydroxyl group can be readily converted into a better leaving group, such as a halide, to enable SNAr reactions.

PropertyThis compound
Molecular Formula C₅H₄N₂O₃
Molecular Weight 140.10 g/mol
Melting Point 188-191 °C
Appearance Light yellow to beige crystalline powder
Solubility Soluble in hot water and alkali liquors; sparingly soluble in common organic solvents.

Performance in Synthesis: A Comparative Analysis

The efficacy of this compound as a building block is best evaluated through its conversion to a more reactive intermediate, such as 2-chloro-5-nitropyridine, and its subsequent use in SNAr reactions. For a direct comparison, we will evaluate this against 2-fluoro-5-nitropyridine, another common building block for similar transformations. The key reaction is the amination of the pyridine ring, a critical step in the synthesis of many biologically active molecules, including the antimalarial drug pyronaridine.

Synthetic Route to Pyronaridine Intermediate

The synthesis of the pyronaridine core involves the reaction of a halo-nitropyridine with an amine. Here, we compare the synthesis of the key intermediate, an N-substituted-5-nitropyridine, using both 2-chloro-5-nitropyridine (derived from this compound) and 2-fluoro-5-nitropyridine.

Building BlockPrecursor Synthesis YieldSNAr Reaction Yield with PiperidineOverall Yield (2 steps)Reference
2-Chloro-5-nitropyridine 76.9% (from this compound)~95% (representative yield for aliphatic amines)~73%[1]
2-Fluoro-5-nitropyridine Not applicable (commercially available)Generally higher than chloro-derivatives in SNArNot applicable[2]

Note: The yield for the SNAr reaction of 2-chloro-5-nitropyridine with the specific amine precursor to pyronaridine is not explicitly stated in the available literature, so a representative yield for a similar reaction is provided.

Theoretically, fluoro-substituted pyridines are often more reactive in SNAr reactions than their chloro-counterparts due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack. The C-F bond, despite its strength, is more readily cleaved in the rate-determining step of the SNAr mechanism.[2] However, the overall efficiency of a synthetic route starting from this compound is also dependent on the yield of the initial chlorination step.

Experimental Protocols

Synthesis of 2-Chloro-5-nitropyridine from this compound

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline

  • Tetraethylammonium chloride (Etamon chloride)

  • Ice

Procedure:

  • To a reaction vessel, add 2-hydroxy-5-nitropyridine (1.0 eq), N,N-diethylaniline (1.3 eq), and tetraethylammonium chloride (0.25 eq).

  • Add phosphorus oxychloride to the mixture.

  • Heat the reaction mixture to 120-125 °C and maintain for 5-8 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to below 50 °C.

  • Remove excess phosphorus oxychloride under reduced pressure.

  • Pour the residue into crushed ice and stir until the ice melts completely.

  • Collect the precipitated product by suction filtration.

  • Wash the filter cake with cold water and dry to a constant weight to obtain 2-chloro-5-nitropyridine.

  • Yield: 76.9%[1]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-5-nitropyridines with an Aliphatic Amine

Materials:

  • 2-Chloro-5-nitropyridine or 2-Fluoro-5-nitropyridine

  • Aliphatic amine (e.g., piperidine)

  • Solvent (e.g., isopropanol, water)

  • Base (if necessary, e.g., K₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve the 2-halo-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M).

  • Add the aliphatic amine (1.0-1.2 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, add water to precipitate the product or perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

To better understand the synthetic utility and biological relevance of this compound and its derivatives, the following diagrams illustrate the key experimental workflow and the mechanism of action of the resulting drug, pyronaridine.

G cluster_0 Synthesis of 2-Chloro-5-nitropyridine cluster_1 SₙAr Reaction cluster_2 Final Drug Synthesis A This compound B Chlorination (POCl₃, 120-125 °C) A->B Yield: 76.9% C 2-Chloro-5-nitropyridine B->C D 2-Chloro-5-nitropyridine F Nucleophilic Aromatic Substitution (SₙAr) D->F E Amine Nucleophile (Pyronaridine Precursor) E->F G Pyronaridine Core Structure F->G H Pyronaridine Core Structure I Further Synthetic Steps H->I J Pyronaridine I->J

Caption: Experimental workflow for the synthesis of pyronaridine starting from this compound.

G cluster_0 Pyronaridine's Mechanism of Action in Plasmodium falciparum A Pyronaridine B DNA Intercalation A->B E Inhibition of Hemozoin Formation A->E C Inhibition of Topoisomerase II B->C D DNA Damage (Strand Breaks) C->D G Parasite Death D->G F Accumulation of Toxic Heme E->F F->G

References

A Comparative Spectroscopic Analysis of 5-hydroxy-2-nitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 5-hydroxy-2-nitropyridine and its key derivatives, 2-chloro-5-nitropyridine and 5-methoxy-2-nitropyridine, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their spectral properties, supported by experimental data from various analytical techniques.

This publication offers a side-by-side analysis of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these compounds. The objective is to furnish a valuable resource for the identification, characterization, and quality control of these important chemical entities in a research and development setting.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectroscopic data for this compound and its chloro and methoxy derivatives.

Table 1: UV-Visible and FTIR Spectroscopic Data

CompoundUV-Vis (λmax, nm)FTIR (selected peaks, cm⁻¹)
This compound Data not readily available3400-3000 (O-H, N-H str.), 1680 (C=O str.), 1580 (C=C, C=N str.), 1520, 1350 (NO₂ asymm. & symm. str.)[1]
2-chloro-5-nitropyridine 225, 265, 3103100-3000 (C-H str.), 1600 (C=C, C=N str.), 1530, 1350 (NO₂ asymm. & symm. str.), 830 (C-Cl str.)[2][3]
5-methoxy-2-nitropyridine Data not readily available3100-3000 (C-H str.), 2950, 2850 (C-H str. of OCH₃), 1600 (C=C, C=N str.), 1530, 1350 (NO₂ asymm. & symm. str.), 1250 (C-O str.)

Table 2: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm, Solvent)¹³C NMR (δ, ppm, Solvent)
This compound 12.63 (s, 1H), 8.65 (d, 1H), 8.14-8.10 (q, 1H), 6.43-6.41 (d, 1H) (DMSO-d₆)[4]Data not readily available
2-chloro-5-nitropyridine 9.25 (d, 1H), 8.47 (dd, 1H), 7.57 (d, 1H) (CDCl₃)157.1, 145.4, 143.4, 133.6, 124.8 (CDCl₃)
5-methoxy-2-nitropyridine 8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H) (CDCl₃)[5]156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5 (CDCl₃)[5]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₅H₄N₂O₃140.09140 (M+), 110, 94, 66[6]
2-chloro-5-nitropyridine C₅H₃ClN₂O₂158.54158/160 (M+), 128/130, 112, 82, 76
5-methoxy-2-nitropyridine C₆H₆N₂O₃154.12154 (M+), 124, 108, 96, 78[7]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of this compound and its derivatives.

1. UV-Visible Spectroscopy A solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol, at a concentration of approximately 10⁻⁵ M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer from 200 to 400 nm, using the pure solvent as a reference.

2. Fourier-Transform Infrared (FTIR) Spectroscopy For solid samples, the FTIR spectrum is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

4. Mass Spectrometry Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation uv_vis->interpretation ftir->interpretation nmr->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Spectroscopic Analysis Workflow

This guide serves as a foundational reference for the spectroscopic properties of this compound and its derivatives. The provided data and protocols are intended to support further research and development in medicinal chemistry and related fields.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Hydroxy-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 5-Hydroxy-2-nitropyridine is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides an in-depth cost-benefit analysis of four distinct synthetic routes to this important intermediate, offering a clear comparison of their economic and practical viability. The analysis is supported by detailed experimental protocols, quantitative data, and safety and environmental considerations.

Executive Summary

Four primary synthetic routes to this compound are evaluated:

  • Route 1: From 2-Aminopyridine (Two-Step) : A well-established method involving the nitration of 2-aminopyridine followed by hydrolysis of the resulting 2-amino-5-nitropyridine.

  • Route 2: From 2-Aminopyridine (One-Pot) : A streamlined variation of Route 1, where nitration and diazotization/hydrolysis are performed sequentially in a single reaction vessel.

  • Route 3: From 2-Chloro-5-nitropyridine : A direct approach based on the hydrolysis of a commercially available starting material.

  • Route 4: From 2-Nitroacetaldehyde Dimethyl Acetal : A more recent method involving a condensation and cyclization reaction.

The analysis reveals that while the traditional two-step synthesis from 2-aminopyridine offers a high yield, the one-pot modification presents a more cost-effective and time-efficient alternative, albeit with a slightly lower yield. The hydrolysis of 2-chloro-5-nitropyridine is a straightforward, high-yielding process, but its cost-effectiveness is highly dependent on the price of the starting material. The route from 2-nitroacetaldehyde dimethyl acetal is a promising newer method with a good yield, though the availability and cost of the starting material may be a consideration for large-scale production.

Data Presentation: A Quantitative Comparison

The following tables provide a summary of the key quantitative data for each synthetic route, allowing for a direct comparison of their cost, yield, and reaction parameters.

Table 1: Cost-Benefit Analysis of Synthetic Routes to this compound

ParameterRoute 1: From 2-Aminopyridine (Two-Step)Route 2: From 2-Aminopyridine (One-Pot)Route 3: From 2-Chloro-5-nitropyridineRoute 4: From 2-Nitroacetaldehyde Dimethyl Acetal
Starting Materials 2-Aminopyridine, Conc. H₂SO₄, Fuming HNO₃, NaOH2-Aminopyridine, Conc. H₂SO₄, Conc. HNO₃, NaNO₂2-Chloro-5-nitropyridine, NaOH2-Nitroacetaldehyde dimethyl acetal, Ammonium acetate, Acetic anhydride, Piperidine acetate
Overall Yield ~69%~57%~95%~92%
Estimated Reagent Cost per 10g of Product *ModerateLowHigh (starting material dependent)Moderate
Reaction Time ~15-20 hours~6-8 hours~5 hours~4-5 hours
Number of Steps 2111
Advantages High overall yield, well-established procedure.Time and cost-efficient, reduced waste.High yield, simple procedure.High yield, avoids harsh nitrating agents.
Disadvantages Two separate reaction steps, use of fuming nitric acid.Lower yield compared to the two-step method.Cost of starting material can be high.Cost and availability of starting material.

*Cost estimations are based on currently available market prices and may vary.

Experimental Protocols

Detailed experimental protocols for each synthetic route are provided below.

Route 1: Synthesis from 2-Aminopyridine (Two-Step)

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

  • Materials: 2-Aminopyridine (18.82 g, 0.2 mol), 1,2-Dichloroethane (75.3 g), Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure: In a reaction vessel, dissolve 2-aminopyridine in 1,2-dichloroethane. Cool the solution to below 10°C and slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) over 60-120 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to proceed for 10 hours at 58°C. Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is 5.8. The organic layer is then separated, and the solvent is removed under reduced pressure to yield 2-amino-5-nitropyridine.

  • Yield: Approximately 91.67%.[1]

Step 2: Hydrolysis of 2-Amino-5-nitropyridine to this compound

  • Materials: 2-Amino-5-nitropyridine (from Step 1), 10% Sodium Hydroxide solution.

  • Procedure: A mixture of 2-amino-5-nitropyridine in 10% aqueous sodium hydroxide is refluxed for 1 hour. The hot solution is filtered, and the filtrate is cooled to allow for crystallization. The resulting solid is collected by filtration, redissolved in water, and neutralized with sulfuric acid to precipitate the product, this compound. The product is then filtered and dried.

  • Yield: Approximately 75%.

Route 2: Synthesis from 2-Aminopyridine (One-Pot)
  • Materials: 2-Aminopyridine (100.0 kg, 1063.8 mol), Concentrated Sulfuric Acid (1 ton), Concentrated Nitric Acid (92.8 kg, 957.4 mol), Sodium Nitrite (110.1 kg, 1595.7 mol), Ammonia water.

  • Procedure: Add 2-aminopyridine in batches to concentrated sulfuric acid in a reaction kettle, maintaining the temperature between 10-20°C. Add concentrated nitric acid and heat the mixture to 45-50°C for 4-5 hours. After the nitration is complete, the reaction solution is slowly added to 1 ton of ice water, keeping the temperature between 0-10°C. An aqueous solution of sodium nitrite is then added dropwise. After the diazotization is complete, ammonia water (600 kg) is added to adjust the acid concentration of the reaction solution to 25-30%. The product is then collected by centrifugation and dried.[2]

  • Yield: 56.7%.[2]

Route 3: Synthesis from 2-Chloro-5-nitropyridine
  • Materials: 2-Chloro-5-nitropyridine (15.85 g, 0.1 mol), Sodium Hydroxide (4.4 g, 0.11 mol), Water (100 mL).

  • Procedure: A mixture of 2-chloro-5-nitropyridine and sodium hydroxide in water is heated to reflux and maintained for 4 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 4-5. The precipitated solid is filtered, washed with water, and dried to give this compound.

  • Yield: Approximately 95%.

Route 4: Synthesis from 2-Nitroacetaldehyde Dimethyl Acetal
  • Materials: 2-Nitroacetaldehyde dimethyl acetal (0.1 mol), Ammonium acetate (0.1 mol), Acetic anhydride (0.2 mol), Piperidine acetate (catalyst).

  • Procedure: A mixture of 2-nitroacetaldehyde dimethyl acetal, ammonium acetate, and a catalytic amount of piperidine acetate in acetic anhydride is heated at 90-100°C for 3-4 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford this compound.

  • Yield: Approximately 92.1%.[3]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Route_1 cluster_0 Route 1: From 2-Aminopyridine (Two-Step) 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration (H₂SO₄, HNO₃) This compound This compound 2-Amino-5-nitropyridine->this compound Hydrolysis (NaOH, H₂O)

Synthetic pathway for Route 1.

Route_2 cluster_1 Route 2: From 2-Aminopyridine (One-Pot) 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound Nitration & Hydrolysis (H₂SO₄, HNO₃, NaNO₂)

Synthetic pathway for Route 2.

Route_3 cluster_2 Route 3: From 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine This compound This compound 2-Chloro-5-nitropyridine->this compound Hydrolysis (NaOH, H₂O) Route_4 cluster_3 Route 4: From 2-Nitroacetaldehyde Dimethyl Acetal 2-Nitroacetaldehyde_dimethyl_acetal 2-Nitroacetaldehyde dimethyl acetal This compound This compound 2-Nitroacetaldehyde_dimethyl_acetal->this compound Condensation/Cyclization (NH₄OAc, Ac₂O)

References

Safety Operating Guide

A Procedural Guide to the Proper Disposal of 5-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydroxy-2-nitropyridine, ensuring the protection of personnel and the environment.

Hazard Identification and Assessment

Key Hazards:

  • Causes skin irritation.[1][4]

  • Causes serious eye irritation.[1][4]

  • May cause respiratory irritation.[1][3][4]

  • Harmful if swallowed.[4]

Therefore, this compound waste must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE ComponentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][5]
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary for spills or if dust is generated.[1][6]
Waste Segregation and Collection

Proper segregation is fundamental to safe chemical waste disposal.

  • Solid Waste:

    • Collect dry, solid this compound waste, including contaminated items like gloves, weigh boats, and absorbent paper, in a designated, compatible container.[7]

    • The original manufacturer's container, if empty and in good condition, can be used for the collection of solid waste of the same chemical.[7]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and compatible liquid waste container.

    • Do not mix with other incompatible waste streams. For instance, keep it separate from strong oxidizing agents.[2][5][8]

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[7]

Waste Container Management

Proper containment is crucial to prevent leaks and spills.

  • Container Type: Use a container made of a material compatible with this compound (e.g., polyethylene or polypropylene).[2] The container must have a secure, leak-proof screw-on cap.[7][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] The label should also include the date when the first waste was added to the container.

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[7][8][9]

    • Store containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][8]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For minor spills, and if it is safe to do so, control the spill by preventing it from spreading.

  • Clean-up:

    • For dry spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated hazardous waste container.[1][2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Procedure

The final disposal of this compound must be handled by trained professionals.

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][10]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[2][10][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound Start Start: Waste Generation Identify Identify Waste Type (Solid, Liquid, Sharps) Start->Identify Solid Solid Waste (Chemical, Contaminated Debris) Identify->Solid Solid Liquid Liquid Waste (Aqueous Solutions) Identify->Liquid Liquid Sharps Sharps Waste (Contaminated Needles, Glass) Identify->Sharps Sharps Container_Solid Select & Label Solid Waste Container Solid->Container_Solid Container_Liquid Select & Label Liquid Waste Container Liquid->Container_Liquid Container_Sharps Use Designated Sharps Container Sharps->Container_Sharps Store Store in Satellite Accumulation Area (Secondary Containment) Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Full Container Full or Disposal Required? Store->Full Full->Store No Arrange Arrange for Professional Disposal (EHS) Full->Arrange Yes End End: Proper Disposal Arrange->End

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Hydroxy-2-nitropyridine (CAS No: 5418-51-9), also known as 2-Hydroxy-5-nitropyridine or 5-Nitro-2-pyridinol. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Summary

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is a combustible solid, and fine dust particles may form explosive mixtures in the air.[4] In case of fire, hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2] This compound is incompatible with strong oxidizing agents.[1][2]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or face shield (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[1][6]Protects against dust particles and splashes.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Wear a lab coat and appropriate protective clothing to prevent skin exposure.[5][7]Prevents skin contact and irritation.
Respiratory Protection NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[8][9]Protects against inhalation of harmful dust.

Occupational Exposure Limits: There are no specific occupational exposure limits established for this compound.[6][10][11] However, it is recommended to handle it as a "nuisance dust" and maintain airborne concentrations as low as practically possible. The following table provides the OSHA Permissible Exposure Levels (PELs) for inert or nuisance dust, which can be used as a guideline.

Exposure Limit Value
OSHA PEL: Total dust 10 mg/m³
OSHA PEL: Respirable fraction 5 mg/m³

Operational Plans: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][12]

  • Avoid the formation of dust and aerosols.[5][11]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[4]

Storage:

  • Store in a tightly closed, properly labeled container.[1][12]

  • Keep in a dry, cool, and well-ventilated place.[1][12]

  • Store away from incompatible materials and foodstuffs.[11]

Emergency Protocol: Chemical Spill Response

The following workflow outlines the procedure for handling a solid chemical spill of this compound.

Spill_Response_Workflow Workflow for Solid Chemical Spill Response cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment_cleanup Containment and Cleanup cluster_decontamination_disposal Decontamination and Disposal A Alert personnel in the area and evacuate if necessary B Remove all sources of ignition A->B C Assess the spill size and hazards B->C D Safety Goggles/Face Shield C->D Proceed with caution E Chemical-Resistant Gloves D->E F Lab Coat/Protective Clothing E->F G N95 Dust Mask or Respirator F->G H Cover the spill with a damp paper towel to prevent dust G->H I Carefully sweep the material into a dustpan H->I J Place the spilled material and contaminated towels into a labeled, sealable plastic bag or container I->J K Wipe the spill area with a wet paper towel J->K L Place all contaminated materials (including PPE) into the hazardous waste container K->L M Wash the area with soap and water L->M N Dispose of waste according to institutional and regulatory guidelines M->N

Workflow for Solid Chemical Spill Response

Detailed Spill Cleanup Protocol:

  • Alert and Assess: Immediately alert personnel in the vicinity of the spill.[8] Assess the extent of the spill and the associated risks. If the spill is large or you are not comfortable with the cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]

  • Remove Ignition Sources: If the spilled material is flammable or combustible, eliminate all potential ignition sources from the area.[8]

  • Don PPE: Put on the appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, a lab coat, and a dust mask or respirator.[8]

  • Contain the Spill: For a solid spill, gently cover the material with a damp paper towel to avoid generating dust.[8]

  • Clean Up: Carefully sweep or scoop the spilled material and the damp paper towel into a designated hazardous waste container.[2][3] Avoid any actions that could create dust.

  • Decontaminate: Wipe the spill area with a wet paper towel, then clean with soap and water.[2][8]

  • Collect Waste: Place all contaminated materials, including used paper towels and disposable PPE, into a clearly labeled, sealable hazardous waste bag or container.[2][8]

  • Dispose: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[1][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation:

  • Collect all waste materials (unwanted product, contaminated PPE, and cleanup materials) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]

  • The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Irritant," "Combustible Solid").[1]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

  • The storage area should be well-ventilated and away from incompatible materials and ignition sources.[12]

Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[4]

  • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[1][5]

  • Prohibited Actions: Never dispose of this compound down the drain or in the regular trash.[5] Evaporation is not an acceptable method of disposal.[5] Empty containers that held this chemical should also be treated as hazardous waste unless they have been properly decontaminated (e.g., triple-rinsed).[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.